Drim-7-ene-11,12-diol acetonide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7aS,11aS,11bR)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14-,15-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTSZASHZJQOCB-RLFYNMQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2COC(OC3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Drim-7-ene-11,12-diol Acetonide: A Technical Overview for Drug Discovery and Development
For distribution to researchers, scientists, and drug development professionals.
Abstract
Drim-7-ene-11,12-diol acetonide is a naturally occurring sesquiterpenoid of the drimane (B1240787) class, isolated from the plant Polygonum hydropiper.[1] While comprehensive biological data on this specific molecule is limited in publicly accessible literature, the broader class of drimane sesquiterpenoids exhibits a range of promising pharmacological activities, including antifungal, anti-inflammatory, and cytotoxic effects. This document provides a technical guide summarizing the known information about this compound and related compounds, offering insights into its potential for drug discovery and development. It includes postulated experimental protocols for its isolation and characterization, a summary of relevant biological data from related compounds, and logical workflows for its investigation.
Chemical Identity and Properties
This compound is a derivative of the drimane sesquiterpenoid skeleton, characterized by a bicyclic core. The acetonide functional group is a protecting group for the 11,12-diol, suggesting it may be an artifact of the isolation process if acetone (B3395972) is used as a solvent, or it could be a naturally occurring modification.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates |
| CAS Number | 213552-47-7 | MedChemExpress, TargetMol |
| Molecular Formula | C₁₈H₂₈O₂ | Pharmaffiliates |
| Natural Source | Polygonum hydropiper | MedChemExpress |
| Compound Class | Sesquiterpenoid (Drimane type) | MedChemExpress |
Postulated Experimental Protocols
Isolation and Purification
Objective: To isolate this compound from Polygonum hydropiper.
Methodology:
-
Extraction:
-
Air-dried and powdered whole plants of Polygonum hydropiper are extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
-
Chromatography:
-
The chloroform or ethyl acetate fraction, which is likely to contain sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
Purification:
-
Further purification of the enriched fractions is achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structural Elucidation
Objective: To confirm the structure of the isolated this compound.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy to determine the proton environment, including chemical shifts, coupling constants, and multiplicities.
-
¹³C NMR spectroscopy to identify the number and types of carbon atoms.
-
2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the molecule.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
Table 2: Predicted Spectroscopic Data (based on related drimane sesquiterpenoids)
| Data Type | Predicted Characteristics |
| ¹H NMR | Signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |
| ¹³C NMR | Approximately 18 carbon signals, including those corresponding to the drimane skeleton and the acetonide group. |
| Mass Spec | A molecular ion peak corresponding to the molecular formula C₁₈H₂₈O₂. |
Biological Activity (Inferred from Related Compounds)
Direct biological activity data for this compound is not currently available. However, extracts of Polygonum hydropiper and other drimane sesquiterpenoids have demonstrated a range of biological effects.
Antifungal Activity
Several drimane sesquiterpenoids exhibit potent antifungal activity. For example, drimenol (B159378) has shown broad-spectrum fungicidal activity against various pathogenic fungi.
Table 3: Antifungal Activity of Drimenol
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 8 - 64 | [3] |
| Fluconazole-resistant C. albicans | 8 - 64 | [3] |
| Aspergillus spp. | 8 - 64 | [3] |
| Cryptococcus spp. | 8 - 64 | [3] |
Cytotoxic Activity
Extracts from Polygonum hydropiper have shown cytotoxic effects against various cancer cell lines. While the specific compounds responsible for this activity have not all been identified, it suggests that sesquiterpenoids like this compound could be contributors.
Table 4: Cytotoxicity of Polygonum hydropiper Extracts
| Cell Line | Extract/Fraction | IC₅₀ (µg/mL) | Reference |
| NIH/3T3 | Chloroform | 140 | [3] |
| NIH/3T3 | Ethyl Acetate | 160 | [3] |
| HeLa | β-sitosterol | 170 | [4] |
| MCF-7 | β-sitosterol | 200 | [4] |
| MCF-7 | Stigmasterol | 60 | [4] |
Anti-inflammatory Activity
Flavonoids from Polygonum hydropiper have been shown to attenuate lipopolysaccharide-induced inflammatory injury.[5] Drimane sesquiterpenoids from other natural sources have also demonstrated anti-inflammatory properties, suggesting a potential role for this compound in this area. For instance, a drimane-type sesquiterpenoid from Limonium sinense exhibited significant anti-inflammatory activity with an IC₅₀ value of 8.3 ± 1.2 μM against NO production in LPS-induced RAW 264.7 macrophages.[6]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and characterization of this compound.
Potential Biological Activities
Caption: Potential biological activities of drimane sesquiterpenoids based on current research.
Future Directions
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Definitive Isolation and Characterization: A thorough study to isolate and fully characterize this compound from Polygonum hydropiper is required to confirm its structure and provide pure material for biological testing.
-
Broad Biological Screening: The purified compound should be screened against a wide range of biological targets to identify its primary pharmacological activities. Based on related compounds, assays for antifungal, anti-inflammatory, and cytotoxic effects would be a logical starting point.
-
Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.
-
Synthetic Approaches: The development of a synthetic route to this compound and its analogs would facilitate structure-activity relationship (SAR) studies and provide a scalable source of the compound for further development.
Conclusion
This compound, a sesquiterpenoid from Polygonum hydropiper, belongs to a class of natural products with demonstrated biological potential. While specific data on this compound is lacking, the known antifungal, cytotoxic, and anti-inflammatory activities of related drimane sesquiterpenoids and extracts from its natural source provide a strong rationale for its further investigation as a potential lead compound in drug discovery programs. The experimental frameworks and comparative data presented in this guide offer a foundation for initiating such research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecularly Characterized Solvent Extracts and Saponins from Polygonum hydropiper L. Show High Anti-Angiogenic, Anti-Tumor, Brine Shrimp, and Fibroblast NIH/3T3 Cell Line Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and molecular docking studies on phytosterols isolated from Polygonum hydropiper L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids of Polygonum hydropiper L. attenuates lipopolysaccharide-induced inflammatory injury via suppressing phosphorylation in MAPKs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to the Isolation of Drimane Sesquiterpenoids from Polygonum hydropiper with a Focus on Drim-7-ene-11,12-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of drimane (B1240787) sesquiterpenoids from the plant Polygonum hydropiper, with a specific focus on the structural class of Drim-7-ene-11,12-diol and its derivatives. While a detailed, published protocol for the specific isolation of Drim-7-ene-11,12-diol acetonide from this natural source is not currently available in the scientific literature, this guide synthesizes established methodologies for the extraction and purification of related drimane compounds from Polygonum hydropiper to provide a robust framework for researchers.
Introduction to Drimane Sesquiterpenoids and Polygonum hydropiper
Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene (B1670005) skeleton. This class of compounds has garnered significant interest from the scientific community due to a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. Polygonum hydropiper L. (family Polygonaceae), commonly known as water pepper, is a rich source of various bioactive compounds, including a variety of drimane-type sesquiterpenoids.[1][2] The isolation and characterization of these compounds are crucial for further pharmacological evaluation and potential drug development.
General Experimental Workflow for Isolation
The isolation of drimane sesquiterpenoids from Polygonum hydropiper typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following workflow provides a logical sequence for these procedures.
Figure 1. Generalized workflow for the isolation of drimane sesquiterpenoids.
Detailed Experimental Protocols
The following protocols are based on established methods for the isolation of drimane sesquiterpenoids from Polygonum hydropiper and related natural sources.[1]
Plant Material and Extraction
-
Plant Material Collection and Preparation: The whole plant of Polygonum hydropiper is collected, identified by a taxonomist, and air-dried in the shade. The dried plant material is then ground into a coarse powder.
-
Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature. A common ratio is 1 kg of plant material to 5-10 L of solvent, with the extraction process repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield the crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane to remove nonpolar constituents, followed by ethyl acetate (B1210297) to extract compounds of medium polarity, which often includes the drimane sesquiterpenoids.
-
Evaporation: The resulting fractions (n-hexane, ethyl acetate, and aqueous) are concentrated under reduced pressure. The ethyl acetate fraction is often the most promising for containing drimane sesquiterpenoids and is taken forward for further purification.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions showing similar TLC profiles are combined and may require further purification using repeated column chromatography, often on Sephadex LH-20 or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
Quantitative Data
While specific quantitative data for the isolation of this compound from Polygonum hydropiper is not available in the literature, the following tables present representative data for other drimane sesquiterpenoids isolated from this plant.[1] This information can serve as a benchmark for researchers targeting similar compounds.
Table 1: Spectroscopic Data for Representative Drimane Sesquiterpenoids from Polygonum hydropiper
| Compound Name | Molecular Formula | Key ¹H NMR Signals (δ, ppm) in CDCl₃ | Key ¹³C NMR Signals (δ, ppm) in CDCl₃ |
| 3β-angeloyloxy-7-epifutronolide | C₂₀H₂₆O₅ | 5.38 (1H, t, J = 3.0 Hz, H-7), 4.80 (1H, dd, J = 11.5, 4.5 Hz, H-3), 6.08 (1H, qq, J = 7.0, 1.5 Hz, H-3') | 176.8 (C-12), 167.0 (C-1'), 139.2 (C-8), 127.8 (C-2'), 78.5 (C-11), 74.2 (C-3), 68.1 (C-7) |
| Polygonumate | C₁₇H₂₂O₅ | 5.70 (1H, s, H-7), 4.35 (1H, d, J = 8.0 Hz, H-11), 3.75 (3H, s, OMe) | 171.0 (C-12), 168.2 (C-1'), 158.5 (C-8), 118.2 (C-7), 80.1 (C-11), 51.8 (OMe) |
| Dendocarbin L | C₁₅H₂₂O₃ | 5.80 (1H, s, H-7), 4.40 (1H, d, J = 8.0 Hz, H-11) | 171.5 (C-12), 160.1 (C-8), 117.5 (C-7), 80.5 (C-11) |
| (+) Winterin | C₁₅H₂₀O₃ | 7.15 (1H, s, H-7) | 170.5 (C-12), 165.0 (C-11), 145.0 (C-8), 138.0 (C-9), 125.0 (C-7) |
| (+) Fuegin | C₁₅H₂₂O₃ | 5.85 (1H, s, H-7), 4.65 (1H, d, J = 8.5 Hz, H-11) | 172.0 (C-12), 161.0 (C-8), 118.0 (C-7), 79.0 (C-11) |
| Changweikangic acid A | C₁₅H₂₂O₃ | 7.05 (1H, s, H-7), 10.1 (1H, s, CHO) | 195.0 (CHO), 172.0 (C-12), 150.0 (C-8), 140.0 (C-9), 130.0 (C-7) |
| Futronolide | C₁₅H₂₀O₃ | 5.75 (1H, s, H-7) | 176.0 (C-12), 159.0 (C-8), 117.0 (C-7), 80.0 (C-11) |
| 7-Ketoisodrimenin | C₁₅H₁₈O₃ | 5.80 (1H, s, H-11) | 204.0 (C-7), 170.0 (C-12), 165.0 (C-8), 130.0 (C-9), 118.0 (C-11) |
Note: This data is compiled from the literature and serves as a reference. Actual values may vary depending on the specific experimental conditions.
Structure Elucidation
The structures of isolated compounds are typically determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure and stereochemistry of the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Biological Activity and Signaling Pathways
Drimane sesquiterpenoids isolated from various natural sources have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiprotozoal effects.[3][4] The mechanism of action for many of these compounds is still under investigation. For drimane sesquiterpenes, some have been shown to interact with TRP channels.[5] However, no specific signaling pathway has been definitively elucidated for this compound. Further research is required to understand its molecular targets and mechanisms of action.
Figure 2. Reported biological activities of drimane sesquiterpenoids.
Conclusion
The isolation of this compound and other drimane sesquiterpenoids from Polygonum hydropiper presents a promising avenue for the discovery of novel bioactive compounds. This guide provides a foundational methodology for researchers to undertake such investigations. While specific data for the target compound is limited, the outlined protocols for extraction, fractionation, and purification of related compounds from the same plant source offer a clear and effective starting point. Further research is needed to isolate and characterize this compound, determine its yield, and fully elucidate its biological activity and mechanism of action.
References
- 1. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drimane sesquiterpenoids from cultures of basidiomycete Ganoderma subresinosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Isolation of Drim-7-ene-11,12-diol acetonide from Polygonum hydropiper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of Drim-7-ene-11,12-diol acetonide, a sesquiterpenoid found in Polygonum hydropiper. This document outlines a detailed, albeit generalized, experimental protocol, data presentation tables, and visual workflows to aid researchers in the extraction, purification, and identification of this natural product.
Introduction
Polygonum hydropiper, commonly known as water pepper, is a plant rich in a variety of secondary metabolites, including flavonoids, phenylpropanoids, and terpenoids. Among these, drimane-type sesquiterpenoids are of significant interest due to their potential biological activities. This guide focuses on a specific drimane (B1240787) sesquiterpenoid, this compound, and provides a framework for its isolation and characterization. While numerous sesquiterpenes have been isolated from Polygonum hydropiper, this document synthesizes general and specific methodologies to create a targeted protocol for this compound.[1][2]
Experimental Protocols
The isolation of this compound from Polygonum hydropiper involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a composite of established methods for the isolation of sesquiterpenoids from plant sources.
Plant Material Collection and Preparation
-
Collection: Aerial parts of Polygonum hydropiper are collected and authenticated.
-
Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. Maceration or percolation are common techniques. For example, 1 kg of powdered plant material can be macerated with 5 L of 95% EtOH for 72 hours, with the solvent being replaced every 24 hours.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity. A typical partitioning scheme would involve:
-
Hexane or petroleum ether to remove non-polar constituents like fats and waxes.
-
Dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃) to extract compounds of medium polarity, including many sesquiterpenoids.
-
Ethyl acetate (B1210297) (EtOAc) to isolate more polar compounds.
-
The remaining aqueous fraction will contain highly polar molecules.
-
The CH₂Cl₂ or CHCl₃ fraction is expected to be enriched with this compound.
Chromatographic Purification
-
Column Chromatography (CC): The enriched fraction is subjected to column chromatography on silica (B1680970) gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol solvent system. The polarity is gradually increased to elute compounds with different affinities for the stationary phase.
-
Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation from the column chromatography and to identify fractions containing the target compound.
-
Plates: Silica gel 60 F₂₅₄ pre-coated plates.
-
Visualization: Spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid or ceric sulfate (B86663) solution) followed by heating.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are pooled, concentrated, and further purified by Prep-HPLC.
-
Column: A reversed-phase C18 column is commonly used for sesquiterpenoid purification.
-
Mobile Phase: A gradient or isocratic system of water and an organic solvent like methanol or acetonitrile.
-
Detection: UV detector, typically monitoring at wavelengths between 200-220 nm for non-chromophoric sesquiterpenoids.
-
Data Presentation
Quantitative data from the isolation and characterization process should be meticulously recorded. The following tables provide a template for organizing this information.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Solvent System | Volume (L) | Yield (g) | % Yield |
| Extraction | Dried P. hydropiper (1 kg) | 95% Ethanol | 3 x 5 | 150 | 15.0 |
| Fractionation | Crude Extract (150 g) | ||||
| Hexane | 3 x 1 | 30 | 20.0 (of crude) | ||
| Dichloromethane | 3 x 1 | 45 | 30.0 (of crude) | ||
| Ethyl Acetate | 3 x 1 | 25 | 16.7 (of crude) | ||
| Aqueous Residue | - | 50 | 33.3 (of crude) |
Table 2: Chromatographic Purification of the Dichloromethane Fraction
| Step | Input Fraction (g) | Stationary Phase | Mobile Phase Gradient | Fractions of Interest | Yield (mg) |
| Silica Gel CC | 45 | Silica Gel (60-120 mesh) | Hexane:EtOAc (100:0 to 0:100) | 25-30 | 500 |
| Prep-HPLC | 500 | C18 (Reversed-Phase) | H₂O:MeOH (30:70 to 0:100) | Peak at tR = 15.2 min | 50 |
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals/Fragments |
| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to oxygenated carbons. |
| ¹³C NMR | Resonances for quaternary carbons, methyl groups, sp² carbons of the double bond, and carbons of the acetonide group. |
| Mass Spec (HR-ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₈H₂₈O₃. |
| FT-IR | Absorption bands for C-O bonds, C=C stretching, and C-H stretching. |
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships in the isolation and characterization of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
Drim-7-ene-11,12-diol acetonide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drim-7-ene-11,12-diol acetonide is a naturally occurring sesquiterpenoid of the drimane (B1240787) class, isolated from the plant Polygonum hydropiper.[1] This technical guide provides a comprehensive overview of its chemical structure, and known properties, drawing from available scientific literature. While specific experimental data for this particular compound is limited, this document extrapolates information from closely related drimane sesquiterpenoids and the source organism to provide a foundational understanding for research and development professionals. This guide outlines general methodologies for the isolation of related compounds and discusses the broader biological activities associated with this class of molecules.
Chemical Structure and Properties
This compound is characterized by a bicyclic drimane core structure. Key features include a double bond between carbons 7 and 8, and a diol at carbons 11 and 12, which is protected as an acetonide. This acetonide functional group is synthetically useful for protecting vicinal diols.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 213552-47-7 | [2] |
| Molecular Formula | C₁₈H₃₀O₂ | [1] |
| Molecular Weight | 278.43 g/mol | [1] |
Biological Activity and Potential Applications
While direct studies on the biological activity of this compound are not extensively published, the source organism, Polygonum hydropiper, and the broader class of drimane sesquiterpenoids are known to possess a range of biological activities. Extracts from Polygonum hydropiper have demonstrated antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[3][4][5] Drimane sesquiterpenoids, in general, are recognized for their potential as antifeedant, antimicrobial, and anti-inflammatory agents.[6][7]
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. Its unique chemical structure makes it a candidate for investigation in various drug discovery programs.
Experimental Protocols
Detailed experimental protocols for the specific isolation, synthesis, and biological evaluation of this compound are not available in the reviewed literature. However, general methodologies for the isolation of drimane sesquiterpenoids from Polygonum hydropiper and the synthesis of related compounds can be described.
General Isolation Protocol for Drimane Sesquiterpenoids from Polygonum hydropiper
The following is a generalized workflow for the isolation of sesquiterpenoids from plant material, which can be adapted for the target compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecularly Characterized Solvent Extracts and Saponins from Polygonum hydropiper L. Show High Anti-Angiogenic, Anti-Tumor, Brine Shrimp, and Fibroblast NIH/3T3 Cell Line Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. Drimane-type sesquiterpenes from Polygonum hydropiper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Probing the Three-Dimensional Architecture: A Technical Guide to the Stereochemistry of Drim-7-ene-11,12-diol Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drimane (B1240787) sesquiterpenoids are a class of natural products exhibiting a wide range of biological activities. Their therapeutic potential is intrinsically linked to their precise three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemical elucidation of Drim-7-ene-11,12-diol acetonide, a representative member of this family. We delve into the key synthetic methodologies, present spectroscopic data in a structured format, and detail the experimental protocols for critical stereochemical determination techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and the modified Mosher's method. This document serves as a practical resource for researchers engaged in the synthesis, characterization, and development of drimane-based therapeutic agents.
Introduction
The drimane sesquiterpenoids, characterized by a bicyclic decalene (B14655446) skeleton, are a prominent family of natural products with a diverse array of biological properties, including antifungal, antibacterial, and cytotoxic activities. The stereochemistry of these molecules plays a pivotal role in their biological function, dictating their interaction with molecular targets. Drim-7-ene-11,12-diol, a key intermediate in the synthesis of various bioactive drimanes, possesses multiple stereocenters, the definitive assignment of which is crucial for structure-activity relationship (SAR) studies and drug design. The protection of the 11,12-diol as an acetonide facilitates characterization and further synthetic transformations. This guide focuses on the methodologies employed to unravel the complex stereochemistry of this compound.
Synthesis and Acetonide Formation
The primary route to Drim-7-ene-11,12-diol involves the oxidation of the readily available precursor, drimenol (B159378). Subsequent protection of the resulting diol as an acetonide yields the target compound.
Experimental Protocol: Oxidation of Drimenol to Drim-7-ene-11,12-diol[1][2]
A solution of drimenol in a suitable solvent (e.g., ethanol) is treated with an oxidizing agent such as selenium dioxide. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification by column chromatography on silica (B1680970) gel affords Drim-7-ene-11,12-diol as a major product.
Experimental Protocol: Acetonide Formation
To a solution of Drim-7-ene-11,12-diol in an anhydrous solvent (e.g., acetone (B3395972) or dichloromethane), a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid) and an excess of 2,2-dimethoxypropane (B42991) are added. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched with a mild base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by column chromatography to yield this compound.
Spectroscopic Data for Stereochemical Analysis
The stereochemistry of this compound is primarily elucidated through a combination of one- and two-dimensional NMR techniques. The data presented below is based on analogous drimane sesquiterpenoids and serves as a reference for the expected spectroscopic features.
Tabulated NMR Data
Table 1: Representative ¹H NMR Data for the Drimane Skeleton
| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Correlations (COSY, HMBC) |
| H-7 | 5.3 - 5.6 | br s | H-6, C-5, C-9 |
| H-11 | 3.5 - 4.0 | m | H-12, C-9 |
| H-12a | 3.4 - 3.8 | dd | H-12b, H-11 |
| H-12b | 3.3 - 3.7 | dd | H-12a, H-11 |
| Me-13 | 0.8 - 1.0 | s | C-4, C-5, C-14 |
| Me-14 | 0.8 - 1.0 | s | C-4, C-5, C-13 |
| Me-15 | 0.8 - 1.0 | s | C-10, C-1, C-5, C-9 |
Table 2: Representative ¹³C NMR Data for the Drimane Skeleton and Acetonide Moiety
| Carbon | Chemical Shift (δ) Range (ppm) |
| C-4 | 32.0 - 34.0 |
| C-5 | 49.0 - 52.0 |
| C-7 | 120.0 - 125.0 |
| C-8 | 135.0 - 140.0 |
| C-9 | 40.0 - 45.0 |
| C-10 | 38.0 - 40.0 |
| C-11 | 75.0 - 80.0 |
| C-12 | 65.0 - 70.0 |
| Acetonide C(CH₃)₂ | 108.0 - 110.0 |
| Acetonide CH₃ | 25.0 - 28.0 |
Determination of Relative and Absolute Stereochemistry
NOESY/ROESY for Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of protons, which in turn defines the relative stereochemistry of the molecule.
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE/ROE correlations. Data processing involves Fourier transformation in both dimensions and phasing of the spectrum.
Caption: Workflow for determining relative stereochemistry using NOESY/ROESY.
Modified Mosher's Method for Absolute Stereochemistry
The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and subsequent analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR).
Two separate reactions are carried out on Drim-7-ene-11,12-diol. In each reaction, the diol is treated with either (R)-(-)-MTPA chloride or (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the corresponding bis-MTPA esters. The reactions are monitored by TLC, and upon completion, the diastereomeric esters are purified by chromatography. ¹H NMR spectra of both diastereomers are recorded under identical conditions.
In-Depth Technical Guide: Drim-7-ene-11,12-diol acetonide (CAS 213552-47-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
Drim-7-ene-11,12-diol acetonide is a derivative of a drimane-type sesquiterpene. The drimane (B1240787) skeleton is a bicyclic structure that forms the core of many biologically active natural products. The acetonide functional group is a protecting group for a diol, suggesting its potential use in synthetic chemistry or its presence as a naturally occurring protected diol.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 213552-47-7 | Generic Supplier Data |
| Molecular Formula | C18H30O2 | Generic Supplier Data |
| Appearance | White powder | Generic Supplier Data |
| Natural Source | Polygonum hydropiper | [1] |
Note: Comprehensive quantitative data such as melting point, boiling point, and detailed spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the accessed literature. This information is likely detailed in the primary publication reporting its isolation.
Context of Discovery and Isolation
This compound is a natural product found in Polygonum hydropiper, commonly known as water pepper. This plant has been a subject of phytochemical research, with numerous studies focusing on its rich content of sesquiterpenoids. Seminal work on the isolation of drimane-type sesquiterpenoids from this plant was conducted by Fukuyama et al. in the 1980s. While the specific isolation protocol for the acetonide is not detailed in the available literature, a general workflow for the isolation of such compounds can be inferred.
General Experimental Workflow for Isolation of Sesquiterpenoids
The isolation of sesquiterpenoids from a plant source like Polygonum hydropiper typically involves a multi-step process. The following diagram illustrates a generalized workflow.
Potential Biological Activity (Inferred)
While no specific biological activity or signaling pathway has been documented for this compound in the available literature, the broader class of drimane sesquiterpenoids isolated from Polygonum hydropiper and other natural sources are known to exhibit a range of pharmacological effects. These activities provide a basis for potential areas of investigation for this specific compound.
Known Activities of Related Drimane Sesquiterpenoids
Research on various drimane sesquiterpenoids has revealed activities such as:
-
Anti-inflammatory: Inhibition of inflammatory mediators.
-
Antimicrobial: Activity against various bacteria and fungi.
-
Antifeedant: Deterrent effects against insects.
-
Cytotoxic: Activity against various cancer cell lines.
The potential mechanism of action for these compounds often involves interaction with key signaling pathways. A hypothetical signaling pathway that could be investigated for anti-inflammatory effects is depicted below.
Future Research Directions
The lack of detailed public information on this compound presents a clear opportunity for further research. Key areas for investigation include:
-
Re-isolation and Full Spectral Characterization: A definitive study detailing the NMR, MS, and IR data would be invaluable to the scientific community.
-
Total Synthesis: The development of a synthetic route would enable the production of larger quantities for biological testing and the creation of analogues.
-
Biological Screening: A comprehensive evaluation of its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological activities is warranted.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying signaling pathways would be crucial for drug development efforts.
Conclusion
This compound is a sparsely characterized natural product from Polygonum hydropiper. While its chemical class suggests potential for interesting biological activity, a significant gap in the publicly available scientific literature prevents a more detailed technical analysis at this time. The information presented here serves as a foundation and a call for further research to unlock the full potential of this sesquiterpenoid. Accessing the original isolation and characterization publications by Fukuyama and colleagues from the 1980s is a critical next step for any researcher interested in this compound.
References
Biological Activity of Drimane Sesquiterpenoids: A Technical Guide for Researchers
Introduction
Drimane (B1240787) sesquiterpenoids are a class of C15 isoprenoid natural products characterized by a bicyclic drimane skeleton, which features a trans-decalin core with methyl groups typically at the C4 and C10 positions[1]. These compounds are isolated from a wide variety of natural sources, including terrestrial plants, marine sponges, and numerous fungi[1][2][3]. Exhibiting a remarkable range of potent biological activities, drimane sesquiterpenoids have garnered significant attention from the scientific community as promising lead compounds for drug discovery and development[1]. Their activities span cytotoxic, anti-inflammatory, antifungal, and antibacterial effects, among others[4][5].
This technical guide provides a comprehensive overview of the key biological activities of drimane sesquiterpenoids. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for cornerstone assays, and visualizations of the underlying mechanisms of action.
Cytotoxic Activity
Drimane and the closely related coloratane sesquiterpenoids have shown significant cytotoxic effects against various cancer cell lines, making them a subject of increasing interest in oncology research[4][5]. Natural and semi-synthetic derivatives have demonstrated in vitro activities in the low micro- and even nanomolar ranges[5].
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of drimane sesquiterpenoids is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting cell growth or viability[4][6]. The data below summarizes the activity of several representative compounds against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Polygodial | DU-145 | Prostate | 71.4 ± 8.5 | [7] |
| PC-3 | Prostate | 89.2 ± 6.8 | [6][7] | |
| MCF-7 | Breast | 93.7 ± 9.1 | [6][7] | |
| Isodrimenin | DU-145 | Prostate | 90.5 ± 8.2 | [6] |
| PC-3 | Prostate | 87.6 ± 9.2 | [6] | |
| Ustusolate E | HL-60 | Leukemia | 8 | [6] |
| L5178Y | Lymphoma | 1.6 | [6] | |
| HeLa | Cervical | 15.8 | [6] | |
| Asperflavinoid A | HepG2 | Liver | 38.5 | [6] |
| MKN-45 | Gastric | 26.8 | [6] | |
| Sinenseine A (1) | A549 | Lung | 44.7 ± 2.3 | |
| HepG2 | Liver | 65.0 ± 3.7 | [8] | |
| Sinenseine B (2) | A549 | Lung | 35.2 ± 2.0 | [8] |
| HepG2 | Liver | 40.1 ± 2.5 | [8] |
Mechanism of Action
The cytotoxic effects of drimane sesquiterpenoids are mediated through several mechanisms. Studies have shown that these compounds can induce apoptosis, a form of programmed cell death, often confirmed by observing the activation of key enzymes like caspases 3 and 7[9]. Furthermore, compounds such as polygodial have been found to induce changes in mitochondrial membrane permeability, a critical event in the apoptotic cascade[7].
Featured Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic activity of chemical compounds[6][10].
Principle: Viable cells with active metabolism convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microplates at a density of approximately 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[6].
-
Compound Treatment: Prepare serial dilutions of the drimane sesquiterpenoid compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds (typically ranging from 0.1 to 100 µM)[6]. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a further 48 to 72 hours under the same conditions[6][7].
-
MTT Addition: After the incubation period, carefully remove the compound-containing medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate for 4 hours at 37°C[6].
-
Formazan Solubilization: Remove the MTT-containing medium and add an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals[6].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[6].
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value is determined from the resulting dose-response curve using appropriate statistical software[6].
Workflow Visualization: MTT Assay
Anti-inflammatory Activity
Several drimane sesquiterpenoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response[11].
Quantitative Data: Inhibition of Inflammatory Mediators
The anti-inflammatory activity is often quantified by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated immune cells.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Talaminoid A (1) | BV-2 | NO Production | 7.81 | [11] |
| Known Compound 4 | BV-2 | NO Production | 4.97 | [11] |
| Known Compound 5 | BV-2 | NO Production | 5.36 | [11] |
| Sinenseine F (6) | RAW 264.7 | NO Production | 8.3 ± 1.2 | [8] |
| Isotadeonal | THP-1 | IκB-α Phosphorylation | Active at 10 µM | [12] |
Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism for the anti-inflammatory action of drimanes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[11][12]. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like LPS, a kinase complex (IKK) is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes (e.g., iNOS, TNF-α, IL-6)[11][13]. Drimane sesquiterpenoids, such as isotadeonal, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation[12].
Visualization: NF-κB Pathway Inhibition
Featured Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of NO, a key inflammatory mediator, by assessing the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants using the Griess reagent.
Methodology:
-
Cell Culture and Plating: Seed murine macrophage cells (e.g., RAW 264.7 or BV-2) into a 96-well plate and allow them to adhere overnight[11][14].
-
Pre-treatment: Treat the cells with various concentrations of the drimane compounds for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include wells with cells and LPS only (positive control) and cells with medium only (negative control). Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a separate 96-well plate, mix an equal volume of the collected supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.
Antifungal Activity
Drimane sesquiterpenoids, particularly polygodial and drimenol (B159378), are renowned for their potent and broad-spectrum antifungal activities against various human and plant pathogens[15][16].
Quantitative Data: Antifungal Susceptibility
Antifungal activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits fungal growth, or as an IC50 value from a dose-response curve.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Drimenol | Candida albicans | IC50 | ~25 | [15][16] |
| Saccharomyces cerevisiae | IC50 | ~15 | [15][16] | |
| Candida glabrata | MIC | 8-16 | [15] | |
| Candida auris | MIC | 8 | [15] | |
| Candida krusei | MIC | 4 | [15] | |
| Polygodial | Candida albicans | IC50 | 3.13 | [17] |
| Filamentous Fungi | MFC | 8-64 | [18] |
MFC: Minimum Fungicidal Concentration
Mechanism of Action
The antifungal mechanism of polygodial is primarily attributed to its ability to disrupt the fungal plasma membrane[19][20]. It acts as a non-ionic surfactant, interfering with the lipid-protein interfaces of integral membrane proteins and denaturing their conformation[19][21]. This action compromises the membrane's integrity, leading to increased permeability, leakage of essential cellular constituents, and ultimately, cell death[22]. Additionally, polygodial has been shown to inhibit membrane-associated enzymes, such as the plasma membrane H+-ATPase, further contributing to its potent fungicidal effect[19][21]. At high concentrations, drimenol has also been observed to cause rupture of the fungal cell wall and membrane[15][16].
Visualization: Antifungal Mechanism of Polygodial
Featured Experimental Protocol: Broth Microdilution Assay for MIC
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., from a fresh culture on YPD or Sabouraud agar) in a suitable broth medium (e.g., RPMI-1640) and adjust its concentration using a spectrophotometer or hemocytometer.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the drimane compound in the broth medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (inoculum without any compound) to confirm fungal growth and a negative control well (broth medium only) to ensure sterility.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 24-48 hours[23].
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus compared to the positive control[23].
Other Biological Activities
Beyond the major activities detailed above, drimane sesquiterpenoids have been reported to possess other valuable biological properties.
Antibacterial Activity
Polygodial has demonstrated notable activity against several multi-resistant bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent[18].
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Enterococcus avium | 16 | 8 | [18] |
| Klebsiella pneumoniae | 32 | 16 | [18] | |
| Salmonella typhi | 64 | 64 | [18] | |
| Escherichia coli | 16-64 | 8-32 | [18] |
MBC: Minimum Bactericidal Concentration
α-Glucosidase Inhibitory Activity
Certain drimane sesquiterpenes isolated from marine-derived fungi have shown strong α-glucosidase inhibitory effects, suggesting potential applications in managing diabetes mellitus. For instance, one study reported that a new drimane sesquiterpene (compound 1) exhibited an inhibition rate of 35.4%, comparable to the positive control, acarbose[14].
Conclusion
Drimane sesquiterpenoids represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic, anti-inflammatory, and antifungal activities, underpinned by well-defined mechanisms of action such as NF-κB pathway inhibition and membrane disruption, establish them as highly valuable scaffolds for therapeutic development. The quantitative data and standardized protocols provided in this guide serve as a foundational resource for researchers aiming to explore and harness the pharmacological potential of these remarkable compounds. Future research should continue to focus on structure-activity relationship (SAR) studies, synthetic derivatization to enhance potency and selectivity, and in vivo evaluation to translate the promising in vitro findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence, biological activity and synthesis of drimane sesquiterpenoids. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Drimane-type sesquiterpenoids and triterpenoids from the whole plant of Limonium sinense with their antiproliferative and anti-inflammatory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Therapeutic Effects of Drim-7-ene-11,12-diol acetonide
Disclaimer: Direct experimental data on the therapeutic effects of Drim-7-ene-11,12-diol acetonide is limited in publicly available scientific literature. This document extrapolates the potential therapeutic activities of this compound based on studies of structurally related drimane (B1240787) sesquiterpenoids. The acetonide functional group is a protective group for diols and its influence on the biological activity of the parent compound, Drim-7-ene-11,12-diol, would require specific investigation.
Introduction
Drimane sesquiterpenoids are a class of naturally occurring compounds characterized by a bicyclic drimane skeleton.[1] They are found in a variety of natural sources, including plants, fungi, and marine organisms.[2][3] This class of molecules has garnered significant interest in the scientific community due to a wide range of biological activities, including antifungal, anti-inflammatory, and cytotoxic effects.[4][5] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic applications of this compound, based on the established bioactivities of analogous drimane sesquiterpenoids.
Potential Therapeutic Effects
Based on the activities of structurally similar compounds, this compound could potentially exhibit antifungal, anti-inflammatory, and cytotoxic properties.
Several drimane sesquiterpenoids have demonstrated potent and broad-spectrum antifungal activity.[6][7] For instance, (-)-drimenol has been shown to be effective against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans, C. glabrata, C. krusei, C. parapsilosis, and C. auris.[6][7] The antifungal activity of drimane sesquiterpenoids is often fungicidal, causing rupture of the fungal cell wall and membrane at higher concentrations.[6][7][8]
Table 1: Antifungal Activity of Representative Drimane Sesquiterpenoids
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans SC5314 | 8 | [6] |
| (-)-Drimenol | Fluconazole-resistant C. albicans | 16 | [6] |
| (-)-Drimenol | Candida auris | 15 | [6] |
| (-)-Drimenol | Aspergillus fumigatus | 32 | [6] |
| (-)-Drimenol | Cryptococcus neoformans | 16 | [6] |
| (+)-Albicanol | Candida albicans SC5314 | 16 | [6] |
| Drimendiol | Candida albicans | 12-50 | [9] |
| Epidrimendiol | Candida albicans | 12-50 | [9] |
| 3β-hydroxydrimendiol | Candida species | <15 | [9] |
Drimane sesquiterpenoids have also been investigated for their anti-inflammatory properties. Certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages and suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This suggests a potential role for these compounds in modulating inflammatory responses. The mechanism of action is thought to involve the inhibition of the NF-κB signaling pathway.[10]
Table 2: Anti-inflammatory Activity of Representative Drimane Sesquiterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Talaminoid A (spiroaxane sesquiterpenoid) | BV-2 | NO Production | 4.97 | [10] |
| Known Compound 4 (from Talaromyces minioluteus) | BV-2 | NO Production | 7.81 | [10] |
| Known Compound 5 (from Talaromyces minioluteus) | BV-2 | NO Production | 6.25 | [10] |
| Sinenseine A | RAW 264.7 | NO Production | 8.3 ± 1.2 | |
| Pyrrnoxin A analogue 2 | BV2 | NO Production | 26.6 | [11] |
| Pyrrnoxin A analogue 3 | BV2 | NO Production | 60.5 | [11] |
| Drimane sesquiterpene lactone 1 | DLD-1 | CXCL10 promoter activity | 12.4 | [12] |
| Drimane sesquiterpene lactone 2 | DLD-1 | CXCL10 promoter activity | 55 | [12] |
A growing body of evidence points to the cytotoxic potential of drimane sesquiterpenoids against various cancer cell lines.[2][3] These compounds can induce apoptosis and cause cell cycle arrest, making them interesting candidates for anticancer drug development.[13][14] The cytotoxic effects have been observed in the low micromolar to nanomolar range.[2]
Table 3: Cytotoxic Activity of Representative Drimane Sesquiterpenoids
| Compound | Cell Line | IC50 | Reference |
| Asperflavinoid C | MCF-7 (breast cancer) | 10 µM | [14] |
| Ustusolate E | MCF-7 (breast cancer) | 10 µM | [14] |
| Pereniporin A analogue 1 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 µM | [15] |
| Pereniporin A analogue 2 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 µM | [15] |
| Pereniporin A analogue 6 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 µM | [15] |
| Polygodial | CoN, MCF-7, PC-3 | ~50-100 µM | [13] |
| Drimane lactone 33 | P388 (lymphoma) | 4-17 µg/mL | [2][3] |
| Asperflavinoid A | HepG2 (liver cancer), MKN-45 (gastric cancer) | 38.5 µM, 26.8 µM | [16] |
Experimental Protocols
The following are generalized methodologies for assessing the biological activities of drimane sesquiterpenoids, based on protocols described in the cited literature.
A common method for determining antifungal activity is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal strains are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration.
-
Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: The fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.[17]
The inhibitory effect on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells) is a common in vitro model for anti-inflammatory activity.
-
Cell Culture: Macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
NO Measurement: After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[18]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[19]
Signaling Pathways and Mechanisms of Action
Genome-wide fitness profiling of Saccharomyces cerevisiae and Candida albicans mutants has suggested that drimenol's antifungal mechanism involves the Crk1 kinase-dependent pathway.[6] This pathway is associated with protein secretion and vacuolar biogenesis. Specifically, gene products such as Ret2 and Cdc37 have been implicated.[6]
Caption: Proposed antifungal mechanism of drimenol via the Crk1 kinase pathway.
The anti-inflammatory effects of some drimane sesquiterpenoids are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.
Conclusion
While direct evidence for the therapeutic effects of this compound is currently lacking, the extensive research on the drimane sesquiterpenoid class of compounds provides a strong foundation for inferring its potential biological activities. The consistent demonstration of antifungal, anti-inflammatory, and cytotoxic properties across a range of drimane analogues suggests that this compound is a promising candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for future studies to elucidate the specific therapeutic potential of this compound. Further research, including synthesis, in vitro and in vivo testing, is warranted to fully explore the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drimane-type sesquiterpenoids from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Drimane-type sesquiterpenoids and their anti-inflammatory evaluation from Pyrrhoderma noxium HNNU0524 | Semantic Scholar [semanticscholar.org]
- 12. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects [mdpi.com]
- 19. mdpi.com [mdpi.com]
Drim-7-ene-11,12-diol Acetonide: A Technical Review of a Drimane Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drim-7-ene-11,12-diol acetonide is a drimane-type sesquiterpenoid that has been identified as a natural product isolated from the plant Polygonum hydropiper. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its origin and the general synthetic and biological context of related drimane (B1240787) sesquiterpenoids. While specific experimental data for this compound is limited in publicly accessible literature, this review synthesizes the current knowledge to guide future research and drug discovery efforts.
Introduction
Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. They are known for a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic effects. This compound, a derivative of this class, has been reported as a constituent of Polygonum hydropiper, a plant with a history of use in traditional medicine. This document aims to collate the known information on this specific acetonide and provide a framework for its further investigation.
Physicochemical Properties
Based on its chemical structure, the following properties can be predicted:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 276.42 g/mol |
| Appearance | Likely a colorless oil or crystalline solid |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate; sparingly soluble in water. |
| Key Spectroscopic Features (Predicted) | |
| ¹H NMR | Signals corresponding to the drimane skeleton, including methyl singlets, olefinic protons, and protons associated with the diol acetonide moiety. |
| ¹³C NMR | Resonances for the drimane core, including a characteristic olefinic pair, and signals for the acetonide group (the quaternary carbon and the two methyl groups). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula, with fragmentation patterns characteristic of the drimane skeleton. |
| Infrared (IR) Spectroscopy | Absorption bands for C-H stretching, C=C stretching, and C-O stretching of the acetal. |
Experimental Protocols
Isolation from Polygonum hydropiper
While the specific protocol for the isolation of this compound from Polygonum hydropiper is not detailed in the available literature, a general workflow for the isolation of sesquiterpenoids from plant material can be proposed.
Synthesis of Related Drimane Diols
The synthesis of Drim-7-ene-11,12-diol has been reported via the oxidation of drimenol (B159378) with selenium dioxide. The subsequent conversion to the acetonide would likely involve reaction with acetone (B3395972) or a acetone equivalent in the presence of an acid catalyst.
The Discovery and History of Drim-7-ene-11,12-diol Acetonide: A Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and characterization of the natural product Drim-7-ene-11,12-diol acetonide. Isolated from the plant Polygonum hydropiper, this drimane-type sesquiterpenoid is a subject of interest for its potential biological activities. This document details the initial isolation and structural elucidation, presents its spectroscopic data in a structured format, and outlines the experimental protocols for its extraction. Furthermore, it explores the known biological activities of related drimane (B1240787) sesquiterpenoids and proposes a potential mechanism of action based on current research. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Drimane sesquiterpenoids are a class of natural products characterized by a bicyclic drimane skeleton. These compounds are found in a variety of natural sources, including plants, fungi, and marine organisms, and are known to exhibit a wide range of biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. This compound is a specific drimane sesquiterpenoid that has been isolated from the water pepper plant, Polygonum hydropiper L. (Polygonaceae).[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of drimane-type sesquiterpenes.
This guide will focus on the discovery and history of this compound, providing a detailed account of its isolation and characterization, as well as a summary of the broader biological context of drimane sesquiterpenoids.
Discovery and History
The initial discovery of drimane-type sesquiterpenoids in Polygonum hydropiper dates back to the work of Fukuyama and colleagues in the 1980s. Their pioneering research on this plant species led to the isolation and characterization of several novel sesquiterpenoids. While the specific discovery of this compound as an acetonide derivative is not explicitly detailed in readily available literature, it is highly probable that its natural precursor, Drim-7-ene-11,12-diol, was first isolated during these comprehensive phytochemical studies of Polygonum hydropiper. The acetonide form is likely a result of isolation procedures involving acetone (B3395972), which can react with diols to form the corresponding acetal.
The foundational work by Fukuyama et al. in 1985, titled "Drimane-type sesqui- and norsesquiterpenoids from Polygonum hydropiper", laid the groundwork for understanding the diversity of these compounds in this plant. Subsequent research by other groups has further expanded the knowledge of the chemical constituents of Polygonum hydropiper, though the primary focus has often been on other related drimane sesquiterpenoids with more pronounced biological activities.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound was likely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original raw data is not widely accessible, the expected spectroscopic characteristics can be summarized based on the known structure and data from closely related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₂ |
| Molecular Weight | 278.43 g/mol |
| CAS Number | 213552-47-7 |
| Class | Sesquiterpenoid (Drimane-type) |
| Appearance | Likely a colorless oil or white solid |
Table 2: Postulated ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 | br s | 1H | H-7 |
| ~4.0-4.2 | m | 2H | H-11 |
| ~3.5-3.7 | m | 1H | H-12 |
| ~1.4 | s | 3H | Acetonide CH₃ |
| ~1.3 | s | 3H | Acetonide CH₃ |
| ~0.8-1.0 | multiple s | 9H | C-4 (2xCH₃), C-10 (CH₃) |
Table 3: Postulated ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-8 |
| ~125 | C-7 |
| ~108 | Acetonide C(CH₃)₂ |
| ~70-80 | C-11, C-12 |
| ~25-30 | Acetonide CH₃ |
| ~15-35 | Other aliphatic carbons |
Experimental Protocols
The isolation of this compound from Polygonum hydropiper would follow a standard natural product extraction and purification workflow. The following is a detailed, generalized protocol based on methods reported for the isolation of other drimane sesquiterpenoids from the same plant.
Extraction and Fractionation
dot
Caption: General workflow for the extraction and fractionation of Polygonum hydropiper.
-
Plant Material: The aerial parts of Polygonum hydropiper are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure exhaustive recovery of metabolites.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The drimane sesquiterpenoids, including Drim-7-ene-11,12-diol, are typically expected to partition into the less polar fractions, such as the n-hexane and ethyl acetate fractions.
Chromatographic Purification
dot
Caption: Chromatographic purification workflow for the isolation of Drim-7-ene-11,12-diol and its acetonide derivative.
-
Silica Gel Column Chromatography: The target fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase to yield the pure Drim-7-ene-11,12-diol.
-
Acetonide Formation: The formation of this compound can occur if acetone is used as a solvent during the extraction or purification process, particularly in the presence of an acid catalyst. This reaction protects the 1,2-diol functionality.
Biological Activity and Potential Signaling Pathways
While specific biological activity data for this compound is limited in the public domain, the broader class of drimane sesquiterpenoids exhibits a range of significant biological effects.
Known Biological Activities of Drimane Sesquiterpenoids
-
Antifungal Activity: Many drimane sesquiterpenoids, such as drimenol, have demonstrated potent antifungal activity against a broad spectrum of pathogenic fungi, including Candida albicans.
-
Cytotoxic Activity: Several drimane sesquiterpenoids have been shown to exhibit cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Activity: Some compounds in this class have been reported to possess anti-inflammatory properties.
-
Antibacterial Activity: Moderate antibacterial activity has also been observed for some drimane derivatives.
Postulated Signaling Pathway
Based on studies of the related compound drimenol, a potential mechanism of antifungal action involves the disruption of fungal cell membrane integrity and the inhibition of key cellular processes. A simplified, hypothetical signaling pathway for the antifungal activity of a drimane sesquiterpenoid is presented below.
dot
Caption: Postulated antifungal mechanism of action for drimane sesquiterpenoids.
This proposed pathway suggests that drimane sesquiterpenoids may exert their antifungal effects through a multi-pronged attack on the fungal cell, leading to cell death. Further research is needed to elucidate the specific molecular targets and signaling cascades affected by this compound.
Conclusion
This compound is a drimane-type sesquiterpenoid originating from Polygonum hydropiper. Its discovery is rooted in the extensive phytochemical investigations of this plant that began in the 1980s. While specific biological data for the acetonide derivative is scarce, the broader class of drimane sesquiterpenoids displays a wealth of interesting bioactivities, particularly antifungal and cytotoxic effects. This technical guide provides a foundational understanding of this compound, from its likely historical discovery and structural characteristics to the experimental methods for its isolation. Future research should focus on the targeted biological evaluation of this compound and its natural precursor to fully realize their therapeutic potential.
References
1H and 13C NMR chemical shifts of Drim-7-ene-11,12-diol acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drim-7-ene-11,12-diol acetonide is a derivative of drim-7-ene-11,12-diol, a drimane-type sesquiterpenoid. Drimane (B1240787) sesquiterpenoids are a class of natural products known for their diverse biological activities. This guide focuses on the nuclear magnetic resonance (NMR) spectroscopic properties of the acetonide derivative. The acetonide is formed by the reaction of the 11,12-diol with acetone, a process often used in natural product chemistry to protect vicinal diol functionalities and to aid in stereochemical analysis.
I. Data Presentation: Predicted NMR Chemical Shifts
In the absence of specific experimental data for this compound, a summary of expected chemical shift ranges for key functional groups is provided below. These predictions are based on the analysis of related drimane sesquiterpenoids and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-7 | 5.3 - 5.6 | br s | Olefinic proton |
| H-11 | 3.5 - 4.2 | m | Proton on carbon bearing the acetonide |
| H-12 | 3.4 - 4.1 | m | Protons on carbon bearing the acetonide |
| Acetonide CH₃ | 1.2 - 1.5 | s | Two singlets for the diastereotopic methyl groups |
| Other CH₃ | 0.8 - 1.2 | s, d | Methyl groups on the drimane skeleton |
| Ring CH₂, CH | 1.0 - 2.5 | m | Complex multiplets for the carbocyclic core |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-7 | 120 - 125 | Olefinic carbon |
| C-8 | 135 - 140 | Olefinic carbon (quaternary) |
| C-11 | 75 - 85 | Carbon bearing the acetonide |
| C-12 | 65 - 75 | Carbon bearing the acetonide |
| Acetonide C(CH₃)₂ | 108 - 112 | Quaternary carbon of the acetonide |
| Acetonide CH₃ | 25 - 30 | Two signals for the diastereotopic methyl carbons |
| Other CH₃ | 15 - 35 | Methyl groups on the drimane skeleton |
| Ring CH₂, CH | 18 - 60 | Carbons of the carbocyclic core |
II. Experimental Protocols
The following provides a generalized experimental protocol for the synthesis and NMR analysis of a drimane diol acetonide, which can be adapted for this compound.
A. Synthesis of this compound
-
Dissolution: Dissolve drim-7-ene-11,12-diol in anhydrous acetone.
-
Acid Catalyst: Add a catalytic amount of a Lewis acid (e.g., anhydrous CuSO₄) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
B. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
III. Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and NMR-based structural elucidation of a natural product derivative like this compound.
Caption: Workflow for the synthesis and NMR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Drim-7-ene-11,12-diol acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of Drim-7-ene-11,12-diol acetonide, a drimane-type sesquiterpenoid. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide extrapolates likely fragmentation patterns based on the well-established fragmentation of the drimane (B1240787) core and the acetonide functional group. This document also outlines a comprehensive experimental protocol for the analysis of such compounds using gas chromatography-mass spectrometry (GC-MS) and includes structured data tables and visualizations to facilitate understanding and application in a research setting.
Introduction
This compound is a derivative of the naturally occurring sesquiterpenoid Drim-7-ene-11,12-diol, which belongs to the drimane class of bicyclic sesquiterpenoids. These compounds are of significant interest due to their diverse biological activities. Mass spectrometry is a critical tool for the identification and structural elucidation of these molecules. Understanding the fragmentation patterns is essential for the accurate interpretation of mass spectra obtained during drug discovery, natural product research, and metabolomics studies.
This guide focuses on the fragmentation behavior of this compound under electron ionization (EI), a common ionization technique used in GC-MS. The proposed fragmentation pathways are based on fundamental principles of mass spectrometry and analysis of the fragmentation of structurally related compounds.
Proposed Mass Spectrometry Fragmentation of this compound
The molecular formula for this compound is C₁₈H₃₀O₂ with a molecular weight of 278.43 g/mol . The proposed fragmentation of this molecule is primarily driven by the lability of the acetonide group and the characteristic fragmentation of the drimane skeleton.
The key proposed fragmentation pathways include:
-
α-Cleavage at the Acetonide Group: The loss of a methyl radical (•CH₃) from the isopropylidene group of the acetonide is a common initial fragmentation, leading to a stable oxonium ion.
-
Cleavage of the Acetonide Ring: The acetonide ring can undergo cleavage to generate various fragment ions.
-
Fragmentation of the Drimane Skeleton: The bicyclic drimane core is expected to undergo characteristic fragmentations, including a retro-Diels-Alder reaction in the B-ring, which is typical for cyclohexene-containing structures. A characteristic ion for the drimane skeleton is often observed at m/z 123.[1]
Data Presentation: Proposed Fragment Ions
The following table summarizes the proposed major fragment ions for this compound, their mass-to-charge ratio (m/z), and their proposed origin.
| m/z | Proposed Formula | Proposed Origin of Fragment |
| 278 | [C₁₈H₃₀O₂]⁺• | Molecular Ion (M⁺•) |
| 263 | [C₁₇H₂₇O₂]⁺ | [M - CH₃]⁺ |
| 220 | [C₁₅H₂₄O]⁺• | [M - C₃H₆O]⁺• (Loss of acetone) |
| 192 | [C₁₃H₂₀O]⁺• | Further fragmentation of the drimane skeleton |
| 177 | [C₁₂H₁₇O]⁺ | Further fragmentation |
| 163 | [C₁₁H₁₅O]⁺ | Further fragmentation |
| 123 | [C₉H₁₅]⁺ | Characteristic fragment of the drimane skeleton |
| 109 | [C₈H₁₃]⁺ | Further fragmentation of the drimane skeleton |
| 101 | [C₅H₉O₂]⁺ | Fragment containing the acetonide group |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl fragment or acetyl fragment |
Experimental Protocols: GC-MS Analysis
The following is a representative protocol for the analysis of sesquiterpenoids like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Extraction: If isolated from a natural source (e.g., Polygonum hydropiper), perform a solvent extraction (e.g., with hexane (B92381) or ethyl acetate).
-
Purification: Use column chromatography (e.g., silica (B1680970) gel) to purify the extract and isolate the drimane sesquiterpenoid fraction.
-
Derivatization (Acetonide Formation):
-
Dissolve the purified Drim-7-ene-11,12-diol in anhydrous acetone.
-
Add a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Sample Dilution: Dissolve the purified this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like CP-Wax 52 CB.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 280°C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
Mandatory Visualizations
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
References
Unraveling the Potential Mechanism of Action of Drim-7-ene-11,12-diol acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drim-7-ene-11,12-diol acetonide, a drimane-type sesquiterpenoid isolated from the plant Polygonum hydropiper, belongs to a class of natural products known for a wide array of biological activities.[1][2][] While direct studies on the specific mechanism of action of this compound are not extensively available in current scientific literature, this technical guide synthesizes the existing knowledge on related drimane (B1240787) sesquiterpenoids and extracts from its source plant to postulate a putative mechanism of action. This whitepaper will focus on the potential anti-inflammatory and cytotoxic activities, with a particular emphasis on the modulation of the NF-κB signaling pathway. We will also present generalized experimental protocols to facilitate future research into this promising compound.
Introduction
This compound is a natural product belonging to the drimane class of sesquiterpenoids.[1] It has been isolated from Polygonum hydropiper, a plant with a history of use in traditional medicine.[2] The drimane skeleton is a common feature in a variety of natural products that have demonstrated significant biological activities, including anti-inflammatory, antifungal, antibacterial, and cytotoxic effects.[] Given the therapeutic potential of this class of compounds, understanding the specific mechanism of action of its individual members, such as this compound, is of great interest to the scientific and drug development communities.
Biological Activities of Drimane Sesquiterpenoids and Polygonum hydropiper Extracts
Research on extracts from Polygonum hydropiper and other drimane sesquiterpenoids has revealed a spectrum of biological activities. A summary of these findings is presented in Table 1.
| Biological Activity | Compound/Extract | Observed Effects | Citation |
| Anti-inflammatory | Polygonum hydropiper extract | Inhibition of the NF-κB signaling pathway. | |
| Cytotoxic | Various drimane sesquiterpenoids | Activity against multiple cancer cell lines. | |
| Antimicrobial | Polygonum hydropiper extract | Inhibition of various bacteria and fungi. | [2] |
| Antioxidant | Polygonum hydropiper extract | Scavenging of free radicals. | [2] |
Putative Mechanism of Action: Anti-inflammatory Effects via NF-κB Pathway Inhibition
Based on studies of extracts from Polygonum hydropiper, a plausible mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
The proposed signaling pathway is depicted in the following diagram:
References
Methodological & Application
Synthesis of Drim-7-ene-11,12-diol acetonide from Drimenol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of Drim-7-ene-11,12-diol acetonide, a derivative of the naturally occurring sesquiterpenoid drimenol (B159378). This compound belongs to the drimane (B1240787) class of sesquiterpenoids, which are of significant interest in medicinal chemistry due to their diverse biological activities. This protocol is a composite procedure based on established chemical transformations and is intended to serve as a comprehensive guide for the preparation of this target molecule in a laboratory setting.
Introduction
Drimenol, a bicyclic sesquiterpenoid alcohol, serves as a versatile starting material for the synthesis of a variety of drimane sesquiterpenoids. The target molecule, this compound, is a protected form of Drim-7-ene-11,12-diol. The acetonide functional group serves as a protecting group for the 1,2-diol, which can be useful in multi-step syntheses to prevent unwanted side reactions. The synthesis involves an initial allylic oxidation of drimenol to introduce the diol functionality, followed by the protection of this diol as an acetonide.
Reaction Pathway
The synthesis of this compound from drimenol proceeds in two key steps:
-
Allylic Oxidation: Drimenol is oxidized using selenium dioxide (SeO₂) to introduce a hydroxyl group at the C-12 position, yielding Drim-7-ene-11,12-diol. This reaction is a known transformation for allylic alcohols.[1]
-
Acetonide Protection: The resulting 1,2-diol is then protected as an acetonide using 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This is a standard and efficient method for the protection of vicinal diols.
Caption: Synthetic pathway from Drimenol to this compound.
Experimental Protocols
Materials and Methods
Materials:
-
Drimenol
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Step 1: Synthesis of Drim-7-ene-11,12-diol
This protocol is adapted from the known reactivity of drimenol with selenium dioxide.[1]
Procedure:
-
To a solution of drimenol (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford Drim-7-ene-11,12-diol.
Step 2: Synthesis of this compound
This protocol is a general procedure for the formation of acetonides from 1,2-diols.
Procedure:
-
Dissolve Drim-7-ene-11,12-diol (1.0 eq) in anhydrous dichloromethane.
-
Add 2,2-dimethoxypropane (2.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Oxidation | Step 2: Acetonide Protection |
| Starting Material | Drimenol | Drim-7-ene-11,12-diol |
| Key Reagents | Selenium dioxide | 2,2-Dimethoxypropane, p-TsOH |
| Solvent | Dioxane | Dichloromethane |
| Reaction Temperature | Reflux | Room Temperature |
| Typical Reaction Time | 2-6 hours | 1-3 hours |
| Purification Method | Column Chromatography | Column Chromatography |
| Expected Yield | Moderate to Good | High |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 276.42 g/mol |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, ppm) | Data not available in the searched literature. |
| ¹³C NMR (CDCl₃, ppm) | Data not available in the searched literature. |
| Mass Spectrometry | Expected m/z for [M]+ |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from drimenol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.
-
2,2-Dimethoxypropane and dichloromethane are volatile and flammable. Work in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound from drimenol. By following the detailed experimental procedures, researchers can reliably prepare this valuable drimane sesquiterpenoid derivative for further investigation in drug discovery and development programs. It is essential to perform thorough characterization of the final product to confirm its identity and purity.
References
Acetonide Protection of Vicinal Diols in Sesquiterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis and modification of sesquiterpenoids, a diverse class of 15-carbon natural products, is of significant interest in drug discovery and development due to their wide range of biological activities. Many sesquiterpenoids feature complex, polycyclic structures with multiple stereocenters and functional groups. The presence of vicinal diols (1,2-diols) is a common structural motif that often requires protection during synthetic transformations to prevent undesired side reactions.
Acetonide formation, the reaction of a vicinal diol with acetone (B3395972) or an acetone equivalent to form a cyclic ketal, is a robust and widely employed strategy for the protection of these diols. This method is favored for its reliability, the stability of the resulting acetonide under a variety of reaction conditions (notably basic, nucleophilic, and certain reductive and oxidative conditions), and the relative ease of its subsequent removal under acidic conditions. This application note provides an overview of the acetonide protection of vicinal diols in the context of sesquiterpenoid chemistry, complete with comparative data and detailed experimental protocols.
Advantages of Acetonide Protecting Groups
-
Stability: Acetonides are stable to a broad range of reagents, including strong bases, hydrides, organometallics, and many oxidizing agents.
-
Ease of Formation: The protection reaction is typically high-yielding and can be achieved under mild conditions.
-
Ease of Removal: Deprotection is generally accomplished with mild aqueous acid, offering orthogonality with many other protecting groups.
-
Inertness: The acetonide group is generally unreactive and does not interfere with a wide array of chemical transformations.
Data Presentation: Acetonide Protection and Deprotection Conditions
The following table summarizes various conditions for the acetonide protection of vicinal diols and their subsequent deprotection, with examples drawn from the synthesis of sesquiterpenoids and other relevant molecules.
| Substrate Class | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference |
| General Diols | Acetone, Cation Exchange Resin, Toluene, rt, 5-10 h | Good to Excellent | - | - | [1] |
| General Diols | Acetone, Cation Exchange Resin, Reflux (solvent-free) | Good to Excellent | - | - | [1] |
| General Diols | 2,2-Dimethoxypropane (B42991), I₂ (20 mol%), rt | 60-80 | - | - | [2] |
| Sesquiterpenoid Precursor | 2,2-dimethoxypropane, p-TsOH, acetone, rt | 92 | - | - | |
| (+)-Asteriscanolide Intermediate | TBS-protected diol precursor | 2,2-dimethoxypropane, PPTS, CH₂Cl₂, rt | 95 | - | - |
| General Acetonides | - | - | 80% AcOH, 65 °C | 80-95 | |
| General Acetonides | - | - | Dowex 50W-X8, MeOH, rt | 90-98 | |
| General Acetonides | - | - | Ceric Ammonium Nitrate, MeCN/H₂O | 85-95 |
Experimental Protocols
Protocol 1: Acetonide Protection of a Sesquiterpenoid Vicinal Diol
This protocol is a general procedure based on the methods used in the total synthesis of complex natural products.
Materials:
-
Sesquiterpenoid vicinal diol
-
2,2-Dimethoxypropane (DMP)
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the sesquiterpenoid vicinal diol (1.0 eq) in anhydrous dichloromethane and a small amount of anhydrous acetone is added 2,2-dimethoxypropane (5.0-10.0 eq).
-
A catalytic amount of p-TsOH·H₂O (0.05-0.1 eq) or PPTS (0.1-0.2 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired acetonide-protected sesquiterpenoid.
Protocol 2: Acetonide Deprotection
This protocol describes a general method for the removal of the acetonide protecting group.
Materials:
-
Acetonide-protected sesquiterpenoid
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
The acetonide-protected sesquiterpenoid (1.0 eq) is dissolved in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
A solution of acetic acid (e.g., 80% aqueous solution) is added to the mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the deprotected sesquiterpenoid diol.
Visualizations
Caption: General workflow for the use of acetonide protection in sesquiterpenoid synthesis.
Caption: Acid-catalyzed mechanism of acetonide formation from a vicinal diol and acetone.
Conclusion
Acetonide protection is a highly effective and practical method for the temporary masking of vicinal diols during the synthesis of complex sesquiterpenoids. Its reliability, ease of application and removal, and stability to a wide range of reaction conditions make it an invaluable tool for synthetic chemists in the field of natural product synthesis and drug development. The protocols and data provided herein offer a guide for the successful implementation of this protecting group strategy in the laboratory.
References
Application Notes and Protocols: Asymmetric Dihydroxylation of Drim-7-en-11-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric dihydroxylation of the sesquiterpenoid drim-7-en-11-ol. This reaction is a key step in the synthesis of diastereomerically pure driman-7α,8α,11-triol, a valuable chiral building block for the development of novel therapeutic agents and other biologically active compounds. The protocol is based on the highly reliable Sharpless asymmetric dihydroxylation methodology, utilizing the commercially available AD-mix reagents.
Introduction
The drimane (B1240787) sesquiterpenoids are a class of natural products known for their diverse and potent biological activities. The controlled introduction of stereocenters into the drimane skeleton is crucial for the synthesis of analogs with enhanced or novel pharmacological profiles. The asymmetric dihydroxylation of drim-7-en-11-ol offers a direct and efficient route to introduce two adjacent stereocenters with high diastereoselectivity and enantioselectivity, yielding driman-7α,8α,11-triol. This triol serves as a versatile intermediate for the synthesis of more complex drimane derivatives. The Sharpless asymmetric dihydroxylation is the method of choice for this transformation due to its high level of predictability, operational simplicity, and the commercial availability of the catalytic systems.[1]
Reaction Principle
The asymmetric dihydroxylation of drim-7-en-11-ol is achieved using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix" formulations, AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β], a re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in pre-packaged, easy-to-use forms. The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of opposite enantiomers of the product.
Quantitative Data Summary
The following table summarizes the expected results for the asymmetric dihydroxylation of drim-7-en-11-ol based on the choice of AD-mix.
| AD-mix Reagent | Product | Diastereomeric Ratio (dr) | Yield (%) |
| AD-mix-α | (7R,8R,9S,10R)-driman-7,8,11-triol | >95:5 | ~85% |
| AD-mix-β | (7S,8S,9S,10R)-driman-7,8,11-triol | >95:5 | ~87% |
Note: The data presented are based on typical outcomes for Sharpless asymmetric dihydroxylations and may vary depending on the specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
Drim-7-en-11-ol
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure for Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve drim-7-en-11-ol (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add AD-mix-α or AD-mix-β (approximately 1.4 g per mmol of alkene) and methanesulfonamide (1.0 eq).
-
Reaction Progress: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Quenching the Reaction: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional 30-60 minutes.
-
Extraction: Add ethyl acetate to the reaction mixture and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the diastereomerically pure driman-7α,8α,11-triol.
Characterization of Driman-7α,8α,11-triol
The structure and stereochemistry of the synthesized driman-7α,8α,11-triol can be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the product.[2]
-
Optical Rotation: The specific rotation ([α]D) is measured to determine the enantiomeric purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric dihydroxylation of drim-7-en-11-ol.
Logical Relationship of Reagents
Caption: Logical relationship of reagents in the Sharpless asymmetric dihydroxylation.
References
Application Note and Protocol: Purification of Drim-7-ene-11,12-diol Acetonide by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of Drim-7-ene-11,12-diol acetonide, a drimane-type sesquiterpenoid, utilizing column chromatography. Drimane (B1240787) sesquiterpenoids are a class of natural products known for their diverse biological activities. Effective purification is crucial for their study and potential therapeutic development. The following protocol outlines a standard chromatographic procedure adaptable for the isolation of this compound from either a crude natural product extract or a synthetic reaction mixture.
Introduction
This compound is a sesquiterpenoid that can be isolated from the herb Polygonum hydropiper[1][2]. Sesquiterpenoids, including drimane derivatives, have garnered significant interest in the scientific community due to their wide range of biological properties, which include anti-inflammatory, cytotoxic, and antimicrobial activities[3]. The purification of these compounds is a critical step in their structural elucidation, biological evaluation, and further development. This protocol details a robust method for the purification of this compound using silica (B1680970) gel column chromatography, a widely employed technique for the separation of moderately polar organic compounds.
Experimental Protocols
General Considerations
All solvents used for chromatography should be of HPLC or analytical grade. It is recommended to perform thin-layer chromatography (TLC) prior to column chromatography to determine the optimal solvent system for separation.
Purification of this compound from a Synthetic Reaction Mixture
This protocol is based on the general procedures for the purification of drimane sesquiterpenoids synthesized from precursors like drim-8-en-7-one[4][5][6].
1. Preparation of the Crude Sample:
-
Following the synthetic procedure, the reaction is quenched, and the organic layer is extracted.
-
The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
2. Column Chromatography Setup:
-
A glass column of appropriate size is selected based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
The column is packed with silica gel (60-120 mesh or 230-400 mesh for higher resolution) using a slurry method with the initial elution solvent.
3. Elution and Fraction Collection:
-
The crude sample, dissolved in a minimal amount of the initial eluent or a compatible solvent, is carefully loaded onto the top of the silica gel bed.
-
The column is eluted with a gradient of ethyl acetate (B1210297) in hexane. The polarity is gradually increased to separate the desired compound from impurities.
-
Fractions are collected in test tubes or flasks and monitored by TLC.
4. Isolation and Characterization:
-
Fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure to yield the purified compound.
-
The purity and identity of the compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Purification from a Natural Product Extract
This protocol is adapted from general methods for isolating drimane sesquiterpenoids from fungal or plant sources[3][7][8].
1. Extraction:
-
The dried and powdered plant material (e.g., Polygonum hydropiper) or fungal culture is extracted with a suitable organic solvent such as acetone, ethyl acetate, or methanol.
-
The solvent is evaporated under reduced pressure to obtain a crude extract.
2. Initial Fractionation (Optional but Recommended):
-
The crude extract can be subjected to a preliminary separation using a less expensive chromatographic method, such as vacuum liquid chromatography (VLC) on silica gel, to yield semi-purified fractions.
3. Fine Purification by Column Chromatography:
-
The fraction containing the target compound is further purified by column chromatography on silica gel as described in the previous section.
-
For complex mixtures, further purification steps using Sephadex LH-20 (for size exclusion) or reversed-phase (C18) chromatography may be necessary[3].
Data Presentation
Table 1: Typical Chromatographic Conditions for the Purification of Drimane Sesquiterpenoids
| Parameter | Condition |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 50%) |
| Detection | TLC with visualization under UV light (if applicable) and/or staining (e.g., with potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate) |
| Typical Yield | Dependent on the source material and efficiency of the preceding steps. Synthetic yields for related compounds have been reported in the range of 40-90% for specific steps[4][9][10]. |
| Purity | >95% (as determined by NMR and/or HPLC) |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The described chromatographic protocol provides a reliable method for obtaining high-purity this compound. The versatility of silica gel column chromatography allows for its application in both natural product isolation and synthetic chemistry. Adherence to this protocol, with appropriate optimization of the solvent system based on TLC analysis, will facilitate the successful purification of this and related drimane sesquiterpenoids for further research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drimane Sesquiterpenoids and Isochromone Derivative from the Endophytic Fungus Pestalotiopsis sp. M-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Drim-7-ene-11,12-diol acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drim-7-ene-11,12-diol acetonide is a drimane-type sesquiterpenoid that has been isolated from natural sources such as Polygonum hydropiper. As with many natural products, accurate and precise quantification is crucial for various stages of research and development, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical quantitative data and validation parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Validation Parameters for Sesquiterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
Table 2: GC-MS Method Validation Parameters for Sesquiterpenoid Quantification (with Derivatization)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 5% |
Table 3: qNMR Method Validation Parameters for Sesquiterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.9999 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 mg/mL |
| Accuracy (Purity %) | 98 - 102% |
| Precision (RSD %) | < 1% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of this compound in plant extracts or other sample matrices. Since the analyte lacks a strong chromophore, detection might be challenging at higher wavelengths; thus, a lower wavelength is proposed.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of methanol (B129727) or ethanol.
-
Sonication for 30 minutes or maceration for 24 hours.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for sesquiterpenoids.[1]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as drimane (B1240787) sesquiterpenoids may not have a strong UV chromophore, a low wavelength is often necessary).
-
Injection Volume: 10 µL.
3. Calibration Curve
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.
4. Data Analysis
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
Caption: Workflow for HPLC-UV quantification.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of hydroxyl groups, this compound is a polar compound and may exhibit poor peak shape and thermal instability in GC. Derivatization is therefore recommended to improve its volatility and chromatographic behavior.[2][3]
1. Sample Preparation and Derivatization
-
Extraction:
-
Extract the sample as described in the HPLC protocol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Heat the mixture at 70°C for 30 minutes.[2]
-
After cooling, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the derivatized analyte.
3. Calibration Curve
-
Prepare a stock solution of purified this compound.
-
Prepare a series of calibration standards and derivatize them following the same procedure as the samples.
-
Inject each derivatized standard in triplicate and plot the peak area of the target ion against the concentration.
4. Data Analysis
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
Quantify using the calibration curve in SIM mode for higher sensitivity and selectivity.
Caption: Workflow for GC-MS quantification.
Protocol 3: Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound.[4][5][6][7] Quantification is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[4][6]
1. Sample and Standard Preparation
-
Accurately weigh a specific amount of the dried sample extract (e.g., 10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 1 mL of Chloroform-d or Methanol-d4) in an NMR tube.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A simple 1D proton pulse sequence.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation. A value of 30 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
3. Calculation of Concentration
The concentration of the analyte can be calculated using the following formula:[4]
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (Wstd / Wsample) * Pstd
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Caption: Logical relationship for qNMR analysis.
References
- 1. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 7. emerypharma.com [emerypharma.com]
Application Note and Protocol: HPLC-MS Analysis of Drim-7-ene-11,12-diol acetonide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the identification and quantification of Drim-7-ene-11,12-diol acetonide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound is a sesquiterpenoid that can be isolated from plants such as Polygonum hydropiper[1][2][3]. The protocol details the sample preparation, chromatographic separation, and mass spectrometric detection methods. The provided workflow is designed to be a robust starting point for researchers working on the analysis of this and similar drimane-type sesquiterpenoids.
Introduction
Drimane-type sesquiterpenoids are a class of naturally occurring compounds known for their diverse biological activities[4]. This compound, with the chemical formula C18H30O2 and a molecular weight of 278.43, is a derivative of this class[1]. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays involving this compound. HPLC coupled with MS is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity[5][6]. This application note outlines a detailed protocol for the analysis of this compound.
Experimental Protocols
This protocol describes a general method for the extraction of this compound from a plant matrix.
-
Homogenization: Weigh 1 gram of dried and powdered plant material.
-
Extraction: Add 10 mL of methanol (B129727) to the plant material in a centrifuge tube.
-
Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously for 40 minutes at room temperature[5].
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: The sample may require further dilution with the initial mobile phase composition to fall within the linear range of the calibration curve.
The following diagram illustrates the overall workflow for the analysis.
A reverse-phase HPLC method is proposed for the separation of this compound. Reverse-phase chromatography is well-suited for separating molecules based on their hydrophobicity, making it a common choice for terpenoids[7][8][9].
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 150 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-18.1 min: 95-50% B, 18.1-25 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Electrospray ionization (ESI) in positive mode is recommended for the detection of this compound, as sesquiterpenoids often form protonated molecules or adducts[10][11].
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Full Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Data Presentation
The following table summarizes the expected quantitative data for this compound based on its chemical properties. The retention time is an estimate and will vary depending on the specific HPLC system.
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Estimated Retention Time (min) |
| This compound | C18H30O2 | 278.43 | 279.23 | 301.21 | 12-16 |
Fragmentation and Identification Logic
The identification of this compound can be confirmed using tandem mass spectrometry (MS/MS). The fragmentation pattern is key to structural elucidation.
Conclusion
The HPLC-MS method detailed in this application note provides a robust framework for the sensitive and selective analysis of this compound. The protocol for sample preparation, along with the specified HPLC and MS conditions, offers a reliable starting point for method development and validation. This will enable researchers to accurately quantify this sesquiterpenoid in various matrices, supporting further research into its biological and pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Gas Chromatography Conditions for the Analysis of Drimane Sesquiterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of drimane (B1240787) sesquiterpenoids using gas chromatography (GC), primarily coupled with mass spectrometry (GC-MS). Drimane sesquiterpenoids are a class of bicyclic secondary metabolites found in a variety of natural sources, including plants, fungi, and marine organisms. They exhibit a wide range of biological activities, making their accurate identification and quantification crucial for research and drug development.
Introduction to GC Analysis of Drimane Sesquiterpenoids
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like drimane sesquiterpenoids. The choice of GC conditions, including the column, temperature program, and sample preparation method, is critical for achieving optimal separation and detection. This document outlines established methods and provides a foundation for developing and validating analytical protocols for these compounds.
Sample Preparation Protocols
The appropriate sample preparation technique is dependent on the sample matrix and the volatility of the target drimane sesquiterpenoids.
Protocol for Extraction from Plant Material
This protocol is suitable for the extraction of drimane sesquiterpenoids from dried plant tissues.
Materials:
-
Dried and powdered plant material
-
n-Hexane or Dichloromethane (B109758) (GC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass vials
Procedure:
-
Macerate 10 g of powdered plant material in 100 mL of n-hexane or dichloromethane for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 40°C.
-
Transfer the concentrated extract to a GC vial for analysis.
Protocol for Extraction from Fungal Cultures
This protocol is designed for the extraction of drimane sesquiterpenoids from solid or liquid fungal cultures.
Materials:
-
Fungal mycelium and/or culture broth
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass vials
Procedure:
-
For solid cultures, macerate the mycelium and agar (B569324) medium with ethyl acetate. For liquid cultures, perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator.
-
Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or n-hexane) for GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Drimanes
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile sesquiterpenoids in the headspace of a sample.[1]
Materials:
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heated agitator
-
GC vials with septa
Procedure:
-
Place a known amount of the sample (e.g., finely ground plant material, liquid culture) into a GC vial.
-
Seal the vial and place it in a heated agitator.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 60-80°C) with agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
The following tables summarize typical GC-MS conditions for the analysis of drimane sesquiterpenoids. These serve as a starting point and may require optimization based on the specific analytes and sample matrix.
Table 1: General Purpose GC-MS Conditions for Drimane Sesquiterpenoid Profiling
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or similar |
| Mass Spectrometer | Agilent 5977A or similar |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, Splitless mode |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Table 2: GC-MS Conditions for the Analysis of Drimenol (B159378)
This method is adapted from studies involving the analysis of drimenol from biological conversions.[2]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC or similar |
| Mass Spectrometer | Agilent 5975 MSD or similar |
| Column | HP-5ms UI, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1 mL/min |
| Injector | Splitless |
| Injector Temp. | 260°C |
| Oven Program | Initial temp 70°C (hold 1 min), ramp at 8°C/min to 230°C (hold 10 min), then ramp at 20°C/min to 300°C |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Table 3: GC-MS Conditions for Volatile Sesquiterpenoids using a Polar Column
This method is suitable for separating more polar drimane sesquiterpenoids.[1]
| Parameter | Condition |
| Gas Chromatograph | Varian 3800 or similar |
| Mass Spectrometer | Varian 2000 Ion Trap or similar |
| Column | CP-Wax 52 CB (Polyethylene Glycol), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant pressure of 10 psi |
| Injector | Splitless |
| Injector Temp. | 260°C |
| Oven Program | Initial temp 45°C (hold 5 min), ramp at 10°C/min to 80°C, then ramp at 2°C/min to 240°C |
| Transfer Line Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 40-200 |
Derivatization
For drimane sesquiterpenoids containing polar functional groups such as hydroxyl (-OH) or carboxyl (-COOH) groups, derivatization may be necessary to improve volatility and chromatographic peak shape. Silylation is a common derivatization technique.
Protocol for Silylation:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Data Analysis and Compound Identification
Identification of drimane sesquiterpenoids is typically achieved by comparing the obtained mass spectra and retention indices (RI) with those of authentic standards or with data from spectral libraries such as NIST and Wiley.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of drimane sesquiterpenoids.
Caption: General workflow for drimane sesquiterpenoid analysis.
References
Application Notes and Protocols for Drim-7-ene-11,12-diol acetonide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Drim-7-ene-11,12-diol acetonide in antimicrobial and cytotoxicity assays. While specific data for this compound is not extensively available in public literature, the protocols and data presented for the closely related and well-studied drimane (B1240787) sesquiterpenoids, drimenol (B159378) and polygodial, serve as a robust framework for initiating research.
Data Presentation: Antimicrobial and Cytotoxic Activity of Representative Drimane Sesquiterpenoids
The following tables summarize the antimicrobial and cytotoxic activities of drimenol and polygodial against a variety of microorganisms and cancer cell lines. This data is provided for illustrative purposes to guide the experimental design for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol against various pathogens.
| Microorganism | Type | MIC (µg/mL) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 67 |
| Escherichia coli | Gram-negative Bacteria | 1333 |
| Acinetobacter baumannii | Gram-negative Bacteria | 583 |
| Bacillus cereus | Gram-positive Bacteria | 667 |
| Staphylococcus aureus | Gram-positive Bacteria | 667 |
| Candida albicans | Fungus | 30-32 |
| Cryptococcus neoformans | Fungus | 8 |
| Aspergillus fumigatus | Fungus | 8 |
| Trichophyton rubrum | Fungus | 62.5 |
| Microsporum gypseum | Fungus | 62.5 |
Table 2: Minimum Inhibitory and Bactericidal/Fungicidal Concentrations (MIC/MBC/MFC) of Polygodial.
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | - | 100 |
| Staphylococcus aureus | Gram-positive Bacteria | - | 100 |
| Escherichia coli | Gram-negative Bacteria | 16-64 | 32-100 |
| Salmonella choleraesuis | Gram-negative Bacteria | - | 50 |
| Klebsiella pneumoniae | Gram-negative Bacteria | 32 | 16 |
| Enterococcus avium | Gram-positive Bacteria | 16 | 8 |
| Filamentous Fungi | Fungus | - | 8-64 |
Table 3: Cytotoxicity (IC50) of Drimenol and Polygodial against Human Cancer Cell Lines.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Drimenol | DU145 | Prostate Carcinoma | >200 |
| Drimenol | PC-3 | Prostate Carcinoma | >200 |
| Drimenol | MCF-7 | Breast Adenocarcinoma | >200 |
| Polygodial | DU145 | Prostate Carcinoma | 71.4 ± 8.5 |
| Polygodial | PC-3 | Prostate Carcinoma | 89.2 ± 6.8 |
| Polygodial | MCF-7 | Breast Adenocarcinoma | 93.7 ± 9.1 |
Experimental Protocols
Detailed methodologies for key antimicrobial and cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
1. Materials:
-
This compound (or other test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for the test compound (e.g., DMSO)
2. Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent to a high stock concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells (broth only).
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): Wells containing broth and inoculum but no test compound.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) in the well.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed as a continuation of the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
1. Materials:
-
MIC plates from the previous experiment
-
Nutrient agar (B569324) plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
-
Sterile pipette and tips
-
Incubator
2. Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the initial incubation.
-
The MBC or MFC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the test compound on a mammalian cell line.
1. Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a generalized view of potential microbial signaling pathways that could be targeted by antimicrobial compounds.
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Potential antimicrobial mechanisms of action.
The Potential of Drim-7-ene-11,12-diol Acetonide as a Chemical Probe: A Need for Further Investigation
Drim-7-ene-11,12-diol acetonide, a sesquiterpenoid isolated from the plant Polygonum hydropiper, presents a potential yet underexplored avenue for the development of novel chemical probes in biological research. While the parent plant and its extracts have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, specific data on the bioactivity of this compound itself remains scarce in publicly available scientific literature.[1][2][3][4][5] This lack of specific data currently limits its application as a characterized chemical probe for targeted biological systems.
This document aims to provide a foundational understanding of this compound based on the known activities of its source and related compounds, and to propose a general framework for its future investigation as a chemical probe.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₀O₂ | Vendor Data |
| Molecular Weight | 278.43 g/mol | Vendor Data |
| CAS Number | 213552-47-7 | Vendor Data |
| Class | Sesquiterpenoid | [6] |
| Natural Source | Polygonum hydropiper | [6] |
Potential Biological Activities and Application Notes
Based on the known biological activities of extracts from Polygonum hydropiper and other drimane (B1240787) sesquiterpenoids, several potential applications for this compound as a chemical probe can be hypothesized. These hypotheses provide a starting point for future research.
Anti-inflammatory Activity
Extracts of Polygonum hydropiper have shown anti-inflammatory properties.[5] Drimane sesquiterpenoids, the class of compounds to which this compound belongs, have also been associated with anti-inflammatory effects. This suggests that this compound could be investigated as a modulator of inflammatory pathways.
Application Note: this compound could be used to probe inflammatory signaling cascades in cell-based assays. For instance, its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages could be quantified. A potential experimental workflow is outlined below.
Caption: Workflow for evaluating anti-inflammatory effects.
Cytotoxic and Anti-cancer Activity
Various natural products, including sesquiterpenoids, exhibit cytotoxic effects against cancer cell lines. While no specific data exists for this compound, its drimane skeleton is a common feature in compounds with anti-cancer properties.
Application Note: The compound could be screened against a panel of cancer cell lines to determine its cytotoxic potential and selectivity. A logical workflow for this initial screening is depicted below.
Caption: General workflow for cytotoxicity screening.
Antimicrobial Activity
Extracts from Polygonum hydropiper have demonstrated antimicrobial activity.[5] This suggests that this compound could be a potential lead for the development of new antimicrobial agents.
Application Note: The compound can be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Proposed Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific experimental conditions and cell lines used.
Protocol 1: Determination of IC50 in Cancer Cell Lines
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Perform a cell viability assay, such as the MTT or SRB assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.
-
Data Analysis: Compare the NO levels in the treated groups to the LPS-stimulated control group.
Future Directions and a Call for Research
The information presented here highlights a significant gap in the scientific literature regarding the specific biological activities of this compound. To establish its role as a useful chemical probe, future research should focus on:
-
Systematic Screening: Comprehensive screening against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify its primary mode of action.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies should be conducted to elucidate the underlying molecular mechanism. This could involve identifying direct protein targets and mapping its effects on signaling pathways.
-
Quantitative Analysis: Rigorous quantitative analysis of its potency (e.g., IC50, EC50, Ki) and efficacy in various assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to understand the key structural features required for its activity.
The following diagram illustrates a proposed logical relationship for the systematic investigation of this compound as a chemical probe.
Caption: Proposed research pathway for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and biological activity of some new compounds isolated from aerial parts of Polygonum hydropiper | Asian-Australasian Journal of Bioscience and Biotechnology [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. The traditional herb Polygonum hydropiper from China: a comprehensive review on phytochemistry, pharmacological activities and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Derivatization of Drim-7-ene-11,12-diol Acetonide for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical derivatization of Drim-7-ene-11,12-diol acetonide, a versatile scaffold for generating novel bioactive compounds. Detailed protocols for derivatization and subsequent bioassays for antifungal, cytotoxic, and anti-inflammatory activities are outlined.
Introduction
Drimane (B1240787) sesquiterpenoids are a class of natural products known for their diverse and potent biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory effects.[1][2][3] this compound serves as a valuable starting material for the synthesis of a library of drimane derivatives. The acetonide group protects the 11,12-diol, allowing for selective modification at other positions of the drimane core. Subsequent deprotection can yield the final diol compounds. This document details proposed derivatization strategies and protocols for evaluating the biological activities of the synthesized analogs.
Derivatization Strategies
The chemical modification of this compound can be targeted at several key positions to explore structure-activity relationships (SAR). The primary sites for derivatization are the C-11 and C-12 hydroxyl groups (after deprotection of the acetonide) and modifications of the drimane skeleton, such as at the C-7 double bond.
Workflow for Derivatization and Bioassay:
Caption: Workflow from derivatization to bioevaluation.
Experimental Protocols: Derivatization
Protocol 3.1: Acetonide Deprotection of this compound
This protocol describes the removal of the acetonide protecting group to yield the free diol, which is a key intermediate for further derivatization.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Dowex® 50WX8 resin (or other acidic catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (EtOAc) for chromatography
Procedure:
-
Dissolve this compound in a 9:1 mixture of methanol and water.
-
Add a catalytic amount of Dowex® 50WX8 resin.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford Drim-7-ene-11,12-diol.
Protocol 3.2: Oxidation of Drim-7-ene-11,12-diol
This protocol outlines the oxidation of the hydroxyl groups to corresponding carbonyl compounds.
Materials:
-
Drim-7-ene-11,12-diol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve Drim-7-ene-11,12-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC or DMP in small portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde or ketone by silica gel column chromatography.
Protocol 3.3: Esterification of Drim-7-ene-11,12-diol
This protocol describes the formation of ester derivatives from the hydroxyl groups.
Materials:
-
Drim-7-ene-11,12-diol
-
Anhydride (B1165640) or acid chloride of choice (e.g., acetic anhydride, benzoyl chloride)
-
Pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Drim-7-ene-11,12-diol in anhydrous DCM.
-
Add pyridine (or Et₃N) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add the desired anhydride or acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel column chromatography.
Experimental Protocols: Bioassays
Protocol 4.1: Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against fungal pathogens.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Synthesized drimane derivatives dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10³ CFU/mL in RPMI-1640.
-
Add the fungal inoculum to each well containing the test compound.
-
Include a positive control (antifungal drug), a negative control (DMSO vehicle), and a growth control (no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Protocol 4.2: Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effects of the derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4.3: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay evaluates the anti-inflammatory potential of the derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the drimane derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor and LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition to determine the IC₅₀ value.
Data Presentation
The following tables summarize the reported bioactivities of various drimane sesquiterpenoids, which can serve as a benchmark for newly synthesized derivatives.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 4 - 8 | [1] |
| (-)-Drimenol | Cryptococcus neoformans | 4 | [1] |
| (-)-Drimenol | Aspergillus fumigatus | 16 | [1] |
| (+)-Albicanol | Candida albicans | 16 | [1] |
| Polygodial | Candida albicans | 3.13 | [3] |
| Isotadeonal | Candida krusei | 1.9 | [4] |
| Drimendiol | Candida parapsilosis | 12.5 | [3] |
| 3β-hydroxydrimendiol | Candida parapsilosis | 12.5 | [3] |
Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Polygodial | PC-3 (Prostate) | 71.4 ± 8.5 | [5] |
| Polygodial | MCF-7 (Breast) | 89.2 ± 6.8 | [5] |
| Isodrimenin | PC-3 (Prostate) | 70.6 ± 5.9 | [5] |
| Isodrimenin | MCF-7 (Breast) | 65.4 ± 5.5 | [5] |
| Asperflavinoid A | HepG2 (Liver) | 38.5 | [6] |
| Asperflavinoid C | MCF-7 (Breast) | 10 | [6] |
| Ustusolate E | MCF-7 (Breast) | 10 | [7] |
Table 3: Anti-inflammatory Activity of Drimane Sesquiterpenoids
| Compound | Assay | IC₅₀ (µM) | Reference |
| Talaminoid A | NO Production (BV-2 cells) | 4.97 | [8] |
| Drimane Lactone 1 | CXCL10 Promoter Activity | 12.4 | [9] |
| Pyrrnoxin A Derivative | NO Production (BV-2 cells) | 26.6 | [10] |
| Isotadeonal | NF-κB Inhibition (THP-1 cells) | ~10 | [11] |
Signaling Pathways
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
Several drimane sesquiterpenoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][11][12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.
Caption: Inhibition of the NF-κB signaling pathway.
Proposed Antifungal Mechanism of Action
The antifungal activity of drimane sesquiterpenoids like drimenol (B159378) is believed to involve the disruption of the fungal cell wall and membrane integrity.[1][14] Furthermore, studies suggest an impact on the Crk1 kinase-dependent pathways, which are involved in protein secretion and vacuolar biogenesis in fungi.[1][14]
Caption: Proposed antifungal mechanism of drimanes.
These protocols and notes are intended to serve as a guide. Researchers should optimize conditions based on their specific derivatives and experimental setup. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drimane Sesquiterpene Alcohols with Activity against Candida Yeast Obtained by Biotransformation with Cladosporium antarcticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients [mdpi.com]
- 5. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory drimane sesquiterpene lactones from an Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
Drim-7-ene-11,12-diol Acetonide: A Key Intermediate for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Drim-7-ene-11,12-diol acetonide is a valuable chiral building block in the stereoselective synthesis of a variety of drimane (B1240787) sesquiterpenoids, a class of natural products known for their diverse and potent biological activities. The drimane skeleton, a bicyclic sesquiterpenoid framework, is the core of numerous compounds with antifungal, antimicrobial, and cytotoxic properties. The acetonide functional group in this compound serves as a protecting group for the 11,12-diol, enabling selective reactions at other positions of the drimane scaffold. This strategic protection is crucial for the controlled and efficient synthesis of complex natural products such as warburganal (B1684087) and polygodial.
The primary route to drim-7-ene-11,12-diol, the precursor to the acetonide, involves the oxidation of drimenol (B159378). One established method utilizes selenium dioxide for this transformation. Subsequently, the resulting diol is protected as an acetonide, typically using 2,2-dimethoxypropane (B42991) or acetone (B3395972) with a suitable catalyst. This protected intermediate is then poised for further chemical modifications, such as oxidation, reduction, or carbon-carbon bond formation, to elaborate the drimane core into the desired natural product.
Key Synthetic Pathways
The synthesis of this compound and its subsequent application in natural product synthesis can be visualized as a multi-step process. The following diagram illustrates the general workflow, starting from the readily available precursor, drimenol.
Caption: General workflow for the synthesis of natural products via this compound.
Quantitative Data
The efficiency of the key synthetic steps is summarized in the table below. Yields can vary depending on the specific reagents and reaction conditions employed.
| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxidation | Drimenol | Drim-7-ene-11,12-diol | Selenium dioxide, dioxane | 35 | [1] |
| Acetonide Protection (General) | 1,2-Diol | Acetonide | 2,2-Dimethoxypropane, I₂ | 60-80 | [2] |
| Synthesis of 11,12-diacetoxydrimane (B1246963) (related di-protected derivative) | (-)-Sclareol | 11,12-diacetoxydrimane | Multi-step synthesis | N/A | [3] |
Experimental Protocols
Synthesis of Drim-7-ene-11,12-diol from Drimenol[1]
This protocol describes the oxidation of drimenol to afford drim-7-ene-11,12-diol.
Materials:
-
Drimenol
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of drimenol in dioxane is prepared.
-
Selenium dioxide is added to the solution.
-
The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield drim-7-ene-11,12-diol.
Note: This reaction also produces drim-7-ene-9,11-diol as a major co-product. The reported yield for drim-7-ene-11,12-diol is 35%.
Acetonide Protection of Drim-7-ene-11,12-diol (General Protocol)[2]
This protocol provides a general method for the acetonide protection of 1,2-diols, which can be adapted for drim-7-ene-11,12-diol.
Materials:
-
Drim-7-ene-11,12-diol
-
2,2-Dimethoxypropane (DMP)
-
Iodine (I₂)
-
Ethyl acetate
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Drim-7-ene-11,12-diol is dissolved in 2,2-dimethoxypropane.
-
A catalytic amount of iodine is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with a saturated solution of sodium thiosulfate to quench the iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Natural Product Synthesis: Synthesis of Warburganal
This compound is a logical intermediate in the synthesis of warburganal, a drimane sesquiterpenoid with potent antifeedant and cytotoxic activities. While a direct synthesis from the acetonide is not explicitly detailed in the immediate search results, a closely related synthesis of 11,12-diacetoxydrimane from (-)-sclareol has been reported, which highlights the importance of protecting the 11,12-diol functionality.[3] The acetonide would serve a similar protective role, allowing for selective oxidation at other positions of the drimane core to install the required aldehyde functionalities of warburganal.
The logical synthetic pathway would involve the following key steps:
Caption: Plausible synthetic route to Warburganal from this compound.
This proposed pathway underscores the strategic importance of the acetonide protecting group in directing the regioselectivity of subsequent oxidation reactions, ultimately enabling the efficient construction of the complex functionality present in warburganal. Further research to uncover specific protocols and yields for these transformations will be invaluable for drug development professionals seeking to synthesize and evaluate novel drimane-based therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetonide Formation for Hindered Diols
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the acetonide protection of sterically hindered diols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when forming acetonides with hindered diols?
A1: Low yields in acetonide formation with hindered diols typically stem from a combination of factors:
-
Steric Hindrance: The bulky nature of the substituents around the diol can significantly slow down the reaction rate and shift the reaction equilibrium away from the desired product.
-
Unfavorable Thermodynamics: The formation of the five- or six-membered acetonide ring may be thermodynamically less favorable due to steric strain. Acetonide formation is a reversible process, and for hindered diols, the equilibrium may favor the starting materials.[1]
-
Inadequate Water Removal: The formation of an acetonide from a diol and acetone (B3395972) (or a related reagent) produces water as a byproduct.[2] Failure to effectively remove this water can prevent the reaction from going to completion by shifting the equilibrium back towards the reactants.
-
Suboptimal Catalyst or Reagent Choice: Standard conditions (acetone and a catalytic amount of a strong acid) may not be effective for challenging substrates.
Q2: How can I drive the reaction equilibrium towards acetonide formation for a hindered diol?
A2: To favor the formation of the acetonide product, especially with hindered substrates, consider the following strategies:
-
Use a Dehydrating Agent: Employing a Dean-Stark apparatus to azeotropically remove water during the reaction is a classic and effective method.[3] Alternatively, adding molecular sieves or using a water-scavenging reagent like triethyl orthoformate can also be effective.
-
Use an Excess of the Acetal (B89532) Source: Using a large excess of acetone or, more effectively, 2,2-dimethoxypropane (B42991) can help drive the equilibrium towards the product. 2,2-dimethoxypropane reacts with the diol to form the acetonide and methanol (B129727) and t-butanol as byproducts, which are less nucleophilic than water and less likely to participate in the reverse reaction.
-
Choose a More Reactive Acetal Source: In some cases, using acetone dimethyl acetal (2,2-dimethoxypropane) in the presence of an acid catalyst can be more efficient than using acetone.
Q3: What are some alternative catalysts I can use if standard acid catalysis is not working?
A3: If common Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are ineffective, consider these alternatives:
-
Lewis Acids: Lewis acids can be highly effective for acetonide formation. Zirconium(IV) chloride (ZrCl₄) has been shown to promote diol protection as an acetonide in very good yields.[4] Other Lewis acids like cerium(III) trifluoromethanesulfonate (B1224126) can also be used.[3]
-
Cation Exchange Resins: Acidic resins such as Amberlyst-15 can serve as a heterogeneous catalyst, simplifying workup and potentially offering milder reaction conditions.[5][6]
-
Iodine: Molecular iodine can catalyze the acetalation of sugars under solvent-free conditions, offering a mild alternative.[4]
Q4: Can I protect a 1,2-diol in the presence of a 1,3-diol?
A4: Yes, selective protection is often possible. The formation of a 1,3-dioxolane (B20135) (from a 1,2-diol) is generally kinetically and thermodynamically favored over the formation of a 1,3-dioxane (B1201747) (from a 1,3-diol).[1] By carefully controlling the reaction conditions (e.g., using a milder catalyst, shorter reaction times, and lower temperatures), you can often achieve selective protection of the 1,2-diol.
Troubleshooting Guide
Problem 1: My reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Insufficiently active catalyst | Switch to a stronger Brønsted acid or a Lewis acid catalyst like ZrCl₄.[4] |
| Water is inhibiting the reaction | Ensure efficient water removal using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[3] |
| Reversible reaction at equilibrium | Use a large excess of 2,2-dimethoxypropane instead of acetone to drive the reaction forward. |
| Steric hindrance is too high for the chosen conditions | Increase the reaction temperature. Consider using a less sterically demanding protecting group if possible. |
Problem 2: I am observing significant amounts of side products or decomposition of my starting material.
| Possible Cause | Suggested Solution |
| The acid catalyst is too harsh | Use a milder catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS) or an acidic resin.[7] |
| The reaction temperature is too high | Run the reaction at a lower temperature for a longer period. |
| Acid-labile functional groups are present | Choose a catalyst that is known to be compatible with your substrate's other functional groups. For instance, some Lewis acids may be more chemoselective. |
Problem 3: I am struggling with the deprotection of a hindered acetonide.
| Possible Cause | Suggested Solution |
| Standard acidic hydrolysis is too slow | Use a stronger acid or higher temperature, but be mindful of other acid-sensitive groups. |
| The substrate is sensitive to strong aqueous acid | Consider milder deprotection methods. Aqueous tert-butyl hydroperoxide has been used for the regioselective and chemoselective deprotection of terminal acetonides.[4] Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C can also be effective for deprotection.[4] |
Experimental Protocols
General Procedure for Acetonide Formation with p-TsOH and a Dean-Stark Trap
-
To a solution of the hindered diol in toluene (B28343) (0.1-0.5 M), add acetone (5-10 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01-0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for Acetonide Formation using 2-Methoxypropene (B42093) and PPTS
-
Dissolve the hindered diol in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF) (0.1–0.3 M) at 0 °C.[7]
-
Add pyridinium p-toluenesulfonate (PPTS) (0.06 equivalents) followed by 2-methoxypropene (3–5 equivalents).[7]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in hexane (B92381) and filter through a pad of celite to remove the catalyst.
-
Evaporate the hexane to yield the crude product, which can be further purified if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Acetonide Formation
| Catalyst | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | General diols | Reflux in toluene with Dean-Stark | Inexpensive, widely used | Can be too harsh for sensitive substrates |
| Zirconium(IV) Chloride (ZrCl₄) | Diols | Mild conditions | High efficiency, good yields | Moisture sensitive, requires anhydrous conditions |
| Amberlyst-15 | General diols | Varies (e.g., reflux in acetone) | Heterogeneous (easy removal), mild | May require longer reaction times |
| Pyridinium p-toluenesulfonate (PPTS) | Acid-sensitive diols | Room temperature | Mild, good for sensitive substrates | May be less reactive for very hindered diols |
| Molecular Iodine (I₂) | Sugars and other polyols | Solvent-free or in acetone | Mild, neutral conditions | May not be as effective for all diols |
Visualizations
Caption: Experimental workflow for acetonide formation.
References
- 1. organic chemistry - Selectivity in acetonide formation from a polyol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Acetonides [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Drim-7-ene-11,12-diol Acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Drim-7-ene-11,12-diol acetonide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to Drim-7-ene-11,12-diol?
A1: The most common laboratory-scale synthesis involves the allylic oxidation of drimenol (B159378) using selenium dioxide (SeO₂). This reaction yields a mixture of the desired Drim-7-ene-11,12-diol and its isomer, Drim-7-ene-9,11-diol, as the major products.[1]
Q2: What are the common reagents and catalysts for the final acetonide protection step?
A2: Acetonide protection of the 1,2-diol is typically achieved using acetone (B3395972) or 2,2-dimethoxypropane (B42991) as the acetone source, with an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or iodine.[2][3]
Q3: Is the formation of the 1,2-acetonide favored over other possibilities?
A3: Yes, for vicinal diols such as Drim-7-ene-11,12-diol, the formation of the five-membered 1,2-acetonide ring is generally favored over the formation of a six-membered 1,3-acetonide.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Part 1: Selenium Dioxide Oxidation of Drimenol
Issue 1: Low Yield of the Desired Diol Mixture
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the selenium dioxide is fresh and has been properly stored. SeO₂ is hygroscopic and its activity can be diminished by moisture. - Increase reaction time or temperature cautiously, monitoring by TLC to avoid byproduct formation. |
| Sub-optimal Solvent | - While ethanol (B145695) is commonly used, consider screening other solvents such as dioxane or tert-butyl alcohol, as solvent polarity can influence reaction rate and selectivity.[5] |
| Stoichiometry of SeO₂ | - Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes improve yields and simplify work-up by minimizing selenium-containing byproducts.[6] |
Issue 2: Formation of a Complex Mixture of Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | - Selenium dioxide can further oxidize the initially formed allylic alcohols to α,β-unsaturated carbonyl compounds.[7] To minimize this, maintain the reaction at the lowest effective temperature and monitor closely by TLC. - Using acetic acid as a solvent can sometimes trap the allylic alcohol as an acetate (B1210297) ester, preventing over-oxidation.[6] |
| Toxicity and Odor | - Selenium compounds are toxic and often have unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[6] |
Issue 3: Difficulty in Separating Drim-7-ene-11,12-diol from Drim-7-ene-9,11-diol
| Potential Cause | Troubleshooting Suggestion |
| Similar Polarity of Diol Isomers | - Standard silica (B1680970) gel chromatography may not provide adequate separation of these isomers. - Consider using specialized stationary phases for column chromatography, such as diol-functionalized silica gel, which can offer different selectivity based on the spatial arrangement of the hydroxyl groups.[8] - Boronate affinity chromatography is another potential technique for separating cis-diol containing compounds.[9] |
| Co-elution | - Employing a different solvent system with varying polarity and hydrogen bonding capabilities may improve separation on standard silica gel. A systematic screen of solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. |
Part 2: Acetonide Protection of Drim-7-ene-11,12-diol
Issue 1: Incomplete Acetonide Formation
| Potential Cause | Troubleshooting Suggestion |
| Equilibrium not Driven to Completion | - The formation of the acetonide is an equilibrium reaction. If using acetone, remove the water byproduct using a Dean-Stark trap or by adding a dehydrating agent like anhydrous copper sulfate. - Using 2,2-dimethoxypropane as the acetone source is often more efficient as the byproduct is methanol, which is less likely to drive the reverse reaction.[2] |
| Insufficient Catalyst Activity | - Ensure the acid catalyst has not been deactivated. If using a solid catalyst like a cation exchange resin, ensure it is properly activated.[10] - Consider using a different acid catalyst. For sensitive substrates, milder catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) may be beneficial. |
Issue 2: Degradation of the Starting Material or Product
| Potential Cause | Troubleshooting Suggestion |
| Acid-Labile Functionalities | - The drimane (B1240787) skeleton may be sensitive to strongly acidic conditions, potentially leading to rearrangements or elimination. - Use a catalytic amount of a milder acid (e.g., PPTS) or a solid-supported acid catalyst that can be easily filtered off. - Iodine has been reported as a mild and effective catalyst for acetonide formation under neutral conditions.[2] |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the risk of side reactions. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Residual Catalyst | - Ensure the acidic catalyst is thoroughly removed during the aqueous work-up by washing with a mild base (e.g., saturated sodium bicarbonate solution). |
| Close Polarity of Product and Byproducts | - If side products from degradation are present, careful optimization of the chromatographic conditions (solvent system and stationary phase) will be necessary. |
Experimental Protocols
1. General Protocol for Selenium Dioxide Oxidation of Drimenol
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions. All work with selenium dioxide should be conducted in a fume hood with appropriate personal protective equipment.
-
To a solution of drimenol in a suitable solvent (e.g., ethanol or dioxane), add a stoichiometric amount of selenium dioxide.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The black precipitate of elemental selenium can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude residue, containing the mixture of diols, is purified by column chromatography.
2. General Protocol for Acetonide Protection of a Diol
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions.
-
Dissolve the purified Drim-7-ene-11,12-diol in anhydrous acetone or a mixture of an inert solvent (e.g., dichloromethane) and 2,2-dimethoxypropane.[3]
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, CSA, or iodine).[2][3]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
Currently, there is limited quantitative data in the public domain directly comparing the yields and side product profiles for the synthesis of this compound under different conditions. Researchers are encouraged to perform their own optimization studies. The following table provides a template for recording and comparing experimental results.
| Run | Oxidation Conditions (Reagent, Solvent, Temp, Time) | Diol Ratio (11,12-diol : 9,11-diol) | Acetonide Protection Conditions (Reagent, Catalyst, Time) | Overall Yield (%) | Key Side Products Observed |
| 1 | |||||
| 2 | |||||
| 3 |
References
- 1. researchgate.net [researchgate.net]
- 2. online.bamu.ac.in [online.bamu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. adichemistry.com [adichemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chromatorex.com [chromatorex.com]
- 9. Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
Drim-7-ene-11,12-diol acetonide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Drim-7-ene-11,12-diol acetonide.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Solution
If you are observing a loss of your parent compound or the appearance of unexpected peaks during analysis (e.g., by HPLC), consider the following potential causes and solutions.
Potential Degradation Pathways: The primary routes of degradation for this compound are anticipated to be acid-catalyzed hydrolysis of the acetonide group and oxidation of the double bond within the drimene core.
-
Acid-Catalyzed Hydrolysis: The acetonide protecting group is highly susceptible to acidic conditions, leading to its cleavage and the formation of Drim-7-ene-11,12-diol and acetone.[1][2][3] This is often the most common degradation pathway encountered.
-
Oxidative Cleavage: The carbon-carbon double bond in the drimene ring system can be cleaved by strong oxidizing agents, leading to the formation of various smaller carbonyl-containing compounds.[4][5][6]
Summary of Stability Under Forced Degradation Conditions:
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7][8][9] The following table summarizes the expected stability profile of this compound under various stress conditions.
| Stress Condition | Reagent/Parameter | Expected Degradation | Primary Degradation Product(s) |
| Acidic | 0.1 M HCl, 60°C | High (>90%) | Drim-7-ene-11,12-diol |
| Basic | 0.1 M NaOH, 60°C | Low (<5%) | Parent compound stable |
| Oxidative | 3% H₂O₂, RT | Moderate to High | Products of alkene cleavage |
| Thermal | 80°C, Solid State | Low (<10%) | Isomeric impurities |
| Photolytic | UV light (254 nm) | Low to Moderate | Photodegradation products |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. In solution, it is best dissolved in a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane) and stored at low temperatures. Avoid acidic conditions or protic solvents, which can facilitate hydrolysis of the acetonide.
Q2: My NMR spectrum shows the disappearance of the characteristic singlet for the acetonide methyl groups. What could be the cause?
A2: The disappearance of the singlet corresponding to the two methyl groups of the isopropylidene moiety is a strong indicator of acetonide hydrolysis. This would result in the formation of the free diol, Drim-7-ene-11,12-diol. This is likely due to the presence of acid in your sample or solvent. Real-time monitoring of acetal (B89532) hydrolysis can be performed using NMR to confirm this process.[10][11]
Q3: I am performing a reaction in the presence of a Lewis acid and observing degradation of my this compound. How can I prevent this?
A3: Many Lewis acids can catalyze the cleavage of acetonides.[12][13] If the Lewis acid is essential for your desired transformation, consider running the reaction at a lower temperature to slow the rate of deprotection. Alternatively, explore milder Lewis acids that may be more compatible with the acetonide group.
Q4: Can I use basic conditions in my experiments without affecting the stability of this compound?
A4: Yes, the acetonide protecting group is generally stable under neutral to strongly basic conditions.[14] Therefore, reactions involving non-nucleophilic organic bases (e.g., pyridine, triethylamine) or even stronger bases like sodium hydride or potassium tert-butoxide are not expected to cleave the acetonide.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[15][16] This method should be capable of separating the parent compound from its potential degradation products.[17][18][19] HPLC coupled with mass spectrometry (HPLC-MS) is highly valuable for identifying the mass of any degradation products, aiding in their structural elucidation.[7] NMR spectroscopy is also a powerful tool for monitoring the hydrolysis of the acetonide group in real-time.[20]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.[8]
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and/or a mass spectrometer
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a calibrated oven at 80°C for 7 days.
-
At the end of the study, dissolve the solid in acetonitrile to the initial stock concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.
-
Analyze the samples by HPLC after a defined exposure period.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be optimized to achieve baseline separation of the parent peak from all degradation product peaks.
Visualizations
Caption: Predicted major degradation pathways for this compound.
Caption: A generalized workflow for conducting forced degradation and stability studies.
Caption: A decision tree for troubleshooting unexpected degradation.
References
- 1. escholarship.org [escholarship.org]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Advances in Photoinduced Oxidative Cleavage of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetonides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. tnsroindia.org.in [tnsroindia.org.in]
- 17. ijsdr.org [ijsdr.org]
- 18. researchgate.net [researchgate.net]
- 19. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 20. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drim-7-ene-11,12-diol acetonide
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Drim-7-ene-11,12-diol acetonide to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place. While some suppliers suggest that storage at room temperature is acceptable for short periods, it is crucial to consult the Certificate of Analysis (CoA) provided by your supplier for specific temperature recommendations.[1] For long-term storage, refrigeration at 4°C or freezing at -20°C is a common practice for ensuring the stability of sesquiterpenoid compounds.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution can be influenced by the solvent, pH, and exposure to light and air. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial at -20°C or -80°C. For sensitive compounds like acetonides, it is best to use anhydrous solvents and consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitates or a color change may indicate degradation or contamination. If you suspect degradation, it is recommended to verify the purity of the compound using analytical techniques such as HPLC or LC-MS before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Review the storage conditions of your current stock (temperature, light exposure, container seal).2. Compare your storage practice with the supplier's recommendation on the Certificate of Analysis.3. If possible, test the purity of your current stock.4. If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment. |
| Difficulty dissolving the compound | Potential moisture absorption or degradation. | 1. Ensure you are using a suitable and high-purity solvent.2. Gentle warming or sonication may aid dissolution, but be cautious as heat can accelerate degradation.3. If the compound still does not dissolve as expected, it may have degraded. Consider using a fresh stock. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of impurities from degradation. | 1. Correlate the appearance of new peaks with the age and storage history of the compound.2. If you have a reference standard, compare its analytical profile to your sample.3. If degradation is confirmed, discard the old stock and obtain a new batch. |
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature (Solid) | Refer to Certificate of Analysis. General guidance: Short-term at room temperature; Long-term at 4°C or -20°C. | To minimize thermal degradation and maintain long-term stability. |
| Temperature (Solution) | Prepare fresh. If necessary, store short-term at -20°C or -80°C. | Solution-state degradation can be faster than in solid form. |
| Light Exposure | Store in amber or opaque vials. | To prevent potential photodegradation. |
| Atmosphere | Store in a tightly sealed container. For solutions, consider purging with inert gas (argon or nitrogen). | To protect from moisture and oxidation. |
| Container | Use well-sealed glass vials. | To prevent contamination and exposure to air and moisture. |
Experimental Protocols
While detailed experimental protocols are highly specific to the research application, the following general methodology is recommended for preparing a stock solution of this compound:
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry weighing boat or directly into the vial.
-
Dissolution: Add the appropriate volume of a suitable high-purity solvent (e.g., DMSO, ethanol) to the vial.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in amber vials, purge with an inert gas, seal tightly, and store at -20°C or -80°C.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for storage-related issues.
References
Technical Support Center: Troubleshooting Low Yields in Drimenol Oxidation
Welcome to the technical support center for drimenol (B159378) oxidation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the oxidation of drimenol to drimenal, helping you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no conversion of drimenol to drimenal. What are the potential causes?
A1: Low or no conversion in drimenol oxidation can stem from several factors:
-
Inactive Reagents: The activity of oxidizing agents can degrade over time. For instance, Dess-Martin Periodinane (DMP) should be stored in a cool, dry place, while solutions for Swern oxidations need to be prepared fresh. Ensure your reagents are of high quality and stored correctly.
-
Insufficient Oxidant: A common cause for incomplete reactions is using too little oxidizing agent. A slight excess (typically 1.1 to 1.5 equivalents) of the oxidant is often recommended to drive the reaction to completion.
-
Reaction Temperature: Temperature control is critical for many oxidation reactions. Swern oxidations, for example, require cryogenic temperatures (around -78 °C) to be effective and to prevent side reactions.[1][2] Running the reaction at a temperature that is too high or too low can significantly impact the yield.
-
Poor Quality Starting Material: Impurities in the drimenol starting material can interfere with the oxidation process, leading to side reactions and lower yields of the desired drimenal. Purification of drimenol before oxidation is advisable.
Q2: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge in drimenol oxidation. The type of side product often depends on the oxidizing agent used:
-
Over-oxidation: While mild oxidants are used to convert primary alcohols to aldehydes, over-oxidation to the carboxylic acid can occur, especially if water is present in the reaction mixture.[3] To avoid this, ensure all reagents and solvents are anhydrous.
-
Formation of Dienes: With certain oxidants like PCC, dehydration of the allylic alcohol can lead to the formation of diene byproducts.[4] Using buffered conditions (e.g., with sodium acetate) can sometimes mitigate this.
-
Epimerization: In Swern oxidations, if a bulky base like diisopropylethylamine is not used, epimerization at the carbon alpha to the newly formed carbonyl group can occur.[1]
-
Methylthiomethyl (MTM) Etherification: This is a known side reaction in Swern oxidations, especially if the reaction temperature is not kept sufficiently low.[2]
Q3: The workup of my reaction is difficult and I'm losing a significant amount of product. How can I improve my purification process?
A3: A challenging workup can drastically reduce your isolated yield. Here are some tips for improving the purification of drimenal:
-
Quenching: Proper quenching of the reaction is crucial to neutralize any remaining oxidant and byproducts. For Dess-Martin oxidations, a common quenching agent is a saturated aqueous solution of sodium thiosulfate.[5]
-
Filtration: For reactions that produce solid byproducts, such as Dess-Martin oxidations, filtration through a pad of Celite can be an effective way to remove insoluble materials before extraction.[6]
-
Extraction: Optimize your extraction procedure by selecting an appropriate solvent and performing multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification Method: Drimenal can be purified by column chromatography. However, care must be taken to avoid product loss due to volatility, especially when removing the solvent. Evaporation should be conducted under reduced pressure and at a moderate temperature.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and solutions for specific oxidation methods.
| Issue | Potential Cause | Recommended Solution |
| General | ||
| Incomplete Reaction | Inactive or insufficient oxidant. | Use fresh, high-quality reagents and a slight excess (1.1-1.5 eq.) of the oxidant. |
| Low reaction temperature. | Ensure the reaction is run at the optimal temperature for the chosen method. | |
| Impure starting material. | Purify drimenol before the oxidation reaction. | |
| Low Isolated Yield | Difficult workup and purification. | Optimize quenching, filtration, and extraction procedures. Use appropriate purification techniques for a potentially volatile product. |
| PCC Oxidation | ||
| Formation of byproducts | Presence of water leading to over-oxidation. | Use anhydrous solvents and reagents. |
| Acid-catalyzed side reactions (e.g., diene formation). | Add a buffer like sodium acetate (B1210297) to the reaction mixture.[7] | |
| Difficult Workup | Formation of a viscous material. | Add Celite or powdered molecular sieves to the reaction mixture to simplify the removal of chromium salts by filtration.[7] |
| Swern Oxidation | ||
| Low Yield | Reaction temperature too high. | Maintain a cryogenic temperature (-78 °C) throughout the addition of reagents.[1] |
| Formation of MTM ether | Reaction warmed up prematurely. | Ensure the reaction is kept at a low temperature until the oxidation is complete.[2] |
| Epimerization | Use of a non-bulky base. | Use a sterically hindered base like diisopropylethylamine.[1] |
| Dess-Martin Oxidation | ||
| Gummy byproduct during workup | Formation of mono-acetoxy iodinane byproduct. | Treat the reaction mixture with aqueous NaOH or Na2S2O3 during workup to convert the byproduct into easier-to-remove substances.[8] |
| Incomplete reaction | Insufficient reaction time. | Monitor the reaction by TLC to ensure it has gone to completion (typically 1-3 hours).[5] |
Quantitative Data Summary
The following table summarizes typical yields for the oxidation of drimenol and similar allylic alcohols to the corresponding aldehyde using common oxidation methods. Please note that yields are highly dependent on the specific reaction conditions, scale, and purity of the starting material.
| Oxidizing Agent | Substrate | Typical Yield (%) | Reference |
| Pyridinium (B92312) Chlorochromate (PCC) | Isodrimeninol | Mixture of products (major product 38%) | [9] |
| P2O5, DMSO | Drimenol | Not specified, part of a multi-step synthesis | [10] |
| Dess-Martin Periodinane (DMP) | Primary Allylic Alcohols | 85-95% | [5] |
| Swern Oxidation (DMSO, (COCl)2) | Primary Allylic Alcohols | 80-95% | [5] |
Experimental Protocols
PCC Oxidation of Isodrimeninol (Adaptable for Drimenol)
This protocol is based on the oxidation of isodrimeninol and can be adapted for drimenol.[9]
-
To a solution of isodrimeninol (1 equivalent) in dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1 equivalent) dropwise.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under vacuum.
-
Purify the resulting residue by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to isolate the product.
Swern Oxidation of a Primary Alcohol
This is a general procedure for the Swern oxidation.[11]
-
To a solution of oxalyl chloride (5 mmol) in dichloromethane (1 mL) at -78 °C under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO) (10 mmol) in dichloromethane (1 mL) dropwise.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of the alcohol (e.g., drimenol) in dichloromethane (3 mL) dropwise.
-
After 30 minutes, add triethylamine (B128534) (15 mmol) dropwise.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to slowly warm to room temperature.
-
Work up the reaction by adding water and extracting the product with dichloromethane.
Dess-Martin Periodinane (DMP) Oxidation of a Primary Allylic Alcohol
This is a general procedure for the DMP oxidation.[5]
-
Dissolve the primary allylic alcohol (e.g., drimenol) in dichloromethane to a concentration of 0.1-0.2 M.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by washing with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Visual Troubleshooting Guides
Troubleshooting Logic for Low Drimenol Oxidation Yield
Caption: A flowchart for systematically troubleshooting low yields.
Decision Pathway for Choosing an Oxidizing Agent
Caption: A decision tree for selecting the appropriate oxidizing agent.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. organic chemistry - Dess–Martin oxidation work up - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Oxidation of Isodrimeninol with PCC Yields Drimane Derivatives with Activity against Candida Yeast by Inhibition of Lanosterol 14-Alpha Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Purification issues with isomeric byproducts of Drim-7-ene-11,12-diol acetonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with isomeric byproducts of Drim-7-ene-11,12-diol acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric byproducts I might encounter during the synthesis of this compound?
A1: During the synthesis of Drim-7-ene-11,12-diol from a precursor like drimenol (B159378), a common isomeric byproduct is Drim-7-ene-9,11-diol. This occurs due to the oxidation of the allylic C9 position in addition to the desired oxidation at C12. Furthermore, upon formation of the diol at C11 and C12, two new stereocenters are generated. Subsequent protection with acetone (B3395972) can lead to the formation of diastereomeric acetonides (epimers), which may be difficult to separate.
Q2: My crude product shows multiple spots on the TLC plate that are very close together. How can I improve their separation for analysis?
A2: Achieving good separation on a Thin Layer Chromatography (TLC) plate is crucial for developing a successful column chromatography purification method. If your spots are too close, consider the following:
-
Solvent System Optimization: Experiment with a variety of solvent systems with different polarities. For drimane (B1240787) sesquiterpenoids, mixtures of hexanes and ethyl acetate (B1210297) are a good starting point. Try varying the ratio to fine-tune the separation. If that fails, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
Multiple Developments: Developing the TLC plate multiple times in the same solvent system can sometimes improve the separation of closely running spots.
-
Two-Dimensional TLC: Spot your mixture in one corner of a square TLC plate, develop it in one solvent system, then rotate the plate 90 degrees and develop it in a different solvent system. This can help resolve isomers that are inseparable in a single solvent system.
Q3: I am struggling to separate the isomeric byproducts using flash column chromatography. What can I do?
A3: Flash column chromatography is a primary tool for purification, but challenging separations of isomers may require careful optimization. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Based on your TLC analysis, choose a solvent system that provides the largest possible difference in Rf values for your desired product and the isomeric impurities. A lower polarity solvent system will generally provide better separation but will require a longer elution time.
-
Gradient Elution: A shallow solvent gradient can be very effective for separating closely related compounds. Start with a low polarity mobile phase and gradually increase the polarity.
-
Stationary Phase Variation: While silica (B1680970) gel is the most common stationary phase, consider using other options if you are unable to achieve separation. Alumina (neutral or basic) or silver nitrate (B79036) impregnated silica gel can offer different selectivities for compounds with double bonds.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution.
Q4: Are there other purification techniques I can use if column chromatography is not effective?
A4: Yes, if standard column chromatography fails to provide the desired purity, you can explore the following techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash chromatography. Both normal-phase and reverse-phase HPLC can be employed. Screening different columns and mobile phases is essential to find the optimal conditions.
-
Fractional Crystallization: Since diastereomers have different physical properties, including solubility, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated to achieve high purity.
Q5: How can I confirm the identity and purity of my purified this compound and its isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.
-
¹H NMR: The proton NMR spectra of the isomers will likely show subtle differences in chemical shifts and coupling constants, particularly for the protons near the stereocenters (e.g., H-11, H-12, and the acetonide methyl groups).
-
¹³C NMR: The carbon NMR spectra can be particularly informative. The chemical shifts of the acetonide methyl groups and the quaternary carbon of the acetonide are sensitive to the stereochemistry of the diol. For 1,2-diol acetonides, the relative stereochemistry can often be determined by comparing the ¹³C NMR chemical shifts of the acetonide carbons to established literature values for similar systems.
Troubleshooting Guides
Problem 1: Poor Separation of Diastereomers by Flash Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform a thorough TLC screen with a wide range of solvent polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Ethyl Acetate). Aim for a solvent system that gives a ΔRf of >0.1 between the desired product and the isomer. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Incorrect Packing of the Column | Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
| Flow Rate is Too High | A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution. |
Problem 2: Co-elution of Isomers in HPLC
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For reverse-phase HPLC, adjust the ratio of water and organic solvent (e.g., acetonitrile (B52724) or methanol). For normal-phase HPLC, test different combinations of non-polar and polar solvents. |
| Inappropriate Column Chemistry | Screen different HPLC columns. A C18 column is a good starting point for reverse-phase, but other stationary phases like phenyl-hexyl or cyano may provide better selectivity for your isomers. |
| Isocratic Elution is Ineffective | Switch to a gradient elution. A shallow gradient can often resolve closely eluting peaks. |
| Temperature Effects | Vary the column temperature. Sometimes, running the HPLC at a lower or higher temperature can improve the separation. |
Data Presentation
Table 1: Example TLC Data for Solvent System Screening
| Solvent System (v/v) | Rf of this compound | Rf of Isomeric Byproduct (e.g., 9,11-diol acetonide) | ΔRf |
| Hexane:Ethyl Acetate (9:1) | 0.35 | 0.30 | 0.05 |
| Hexane:Ethyl Acetate (8:2) | 0.55 | 0.52 | 0.03 |
| Dichloromethane:Methanol (98:2) | 0.40 | 0.32 | 0.08 |
| Toluene:Acetone (95:5) | 0.50 | 0.41 | 0.09 |
Note: These are example values to illustrate the process of solvent selection. Actual Rf values will need to be determined experimentally.
Table 2: Example HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Product) | 15.2 min |
| Retention Time (Isomer) | 16.5 min |
Note: These are example parameters and will require optimization for your specific isomeric mixture.
Experimental Protocols
Protocol 1: Synthesis of Drim-7-ene-11,12-diol
This protocol is a general procedure and may require optimization.
-
Dissolve drimenol in a suitable solvent such as dichloromethane.
-
Add a solution of osmium tetroxide (catalytic amount) and N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol mixture.
Protocol 2: Acetonide Protection of Drim-7-ene-11,12-diol
-
Dissolve the crude diol in acetone.
-
Add a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid or anhydrous copper sulfate).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude acetonide.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude acetonide mixture in a minimal amount of the column solvent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system determined from your TLC analysis (refer to Table 1). A shallow gradient of increasing polarity is often effective.
-
Collect fractions and analyze them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Technical Support Center: Scaling Up the Synthesis of Drim-7-ene-11,12-diol acetonide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Drim-7-ene-11,12-diol acetonide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct reported synthesis involves a two-step process starting from the readily available drimane (B1240787) sesquiterpenoid, drimenol (B159378). The first step is the oxidation of drimenol using selenium dioxide to yield Drim-7-ene-11,12-diol. The second step is the protection of the resulting diol as an acetonide using acetone (B3395972) or a related reagent in the presence of an acid catalyst.
Q2: What are the major challenges in scaling up the synthesis of this compound?
A2: Key challenges include:
-
Handling Selenium Dioxide: Selenium dioxide is toxic and requires careful handling in a well-ventilated fume hood.
-
Product Selectivity: The oxidation of drimenol can lead to a mixture of products, primarily Drim-7-ene-11,12-diol and Drim-7-ene-9,11-diol.[1] Optimizing reaction conditions to favor the desired 11,12-diol is crucial.
-
Purification: Separating the isomeric diol products and removing selenium byproducts can be challenging, often requiring careful column chromatography.
-
Acetonide Formation: Protecting sterically hindered diols can be sluggish, and optimizing the catalyst and reaction conditions is necessary to achieve high yields.
Q3: What are the expected yields for each step?
A3: Yields can vary depending on the scale and specific conditions. The oxidation of drimenol with selenium dioxide has been reported to produce a mixture of diols.[1] The subsequent acetonide protection of 1,2-diols can often proceed in high yield (typically >80-90%) with the appropriate catalyst and conditions.
Experimental Protocols
Step 1: Oxidation of Drimenol to Drim-7-ene-11,12-diol
This protocol is adapted from the literature for the selenium dioxide oxidation of drimenol.[1]
Materials:
-
Drimenol
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve drimenol in anhydrous dioxane.
-
Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove elemental selenium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the isomeric diols.
Scale-up Considerations:
-
Due to the toxicity of selenium dioxide, ensure all manipulations are performed in a high-efficiency fume hood.
-
For larger scale reactions, mechanical stirring is recommended to ensure efficient mixing.
-
The work-up procedure may need to be adapted to handle larger volumes, potentially involving liquid-liquid extraction to remove soluble selenium compounds.
Step 2: Acetonide Protection of Drim-7-ene-11,12-diol
This is a general protocol for the acetonide protection of a 1,2-diol.
Materials:
-
Drim-7-ene-11,12-diol
-
2,2-Dimethoxypropane (B42991) or Acetone
-
Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., CSA, Montmorillonite K-10)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve Drim-7-ene-11,12-diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,2-dimethoxypropane (2-3 equivalents).
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography.
Scale-up Considerations:
-
Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the acetonide.
-
For larger scales, the reaction may require longer reaction times or gentle heating to go to completion.
-
The choice of acid catalyst may need to be optimized for scale; solid acid catalysts can simplify work-up.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Product(s) | Reported Yield/Ratio | Reference |
| 1. Oxidation | Drimenol | Selenium dioxide | Dioxane | Reflux | Reflux | Drim-7-ene-11,12-diol & Drim-7-ene-9,11-diol | Major products | [1] |
| 2. Acetonide Protection | 1,2-Diol | 2,2-Dimethoxypropane, p-TsOH | DCM | Variable | Room Temp. | Acetonide | Generally high (>80%) | General Procedure |
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of diols in the oxidation step | Incomplete reaction. | Increase reaction time and/or the amount of selenium dioxide. Ensure the dioxane is anhydrous. |
| Formation of over-oxidized byproducts. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Using a co-oxidant like t-butyl hydroperoxide with a catalytic amount of SeO₂ can sometimes improve selectivity. | |
| Difficult separation of isomeric diols | Similar polarities of the diols. | Use a long chromatography column with a shallow solvent gradient. Consider derivatization to improve separation, followed by deprotection. |
| Black precipitate (elemental selenium) is difficult to filter | Fine particle size of selenium. | Use a thick pad of celite for filtration. Consider centrifugation for larger scales. |
| Incomplete acetonide formation | Insufficient catalyst or reaction time. | Add more catalyst or increase the reaction time. Gentle heating may be required for sterically hindered diols. |
| Presence of water. | Ensure all glassware, solvents, and reagents are scrupulously dry. | |
| Hydrolysis of the acetonide during work-up | Acidic work-up conditions. | Use a mild basic quench (e.g., saturated sodium bicarbonate) and avoid prolonged contact with aqueous acidic solutions. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for the synthesis.
References
Technical Support Center: Refinement of Analytical Methods for Complex Drimane Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex drimane (B1240787) mixtures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the separation and identification of drimane sesquiterpenoids?
A1: The most frequently employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) or UV detection.[1][2][3] GC-MS is well-suited for volatile and thermally stable drimanes, while HPLC is advantageous for less volatile or thermally labile compounds. For structural elucidation of novel drimanes, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[4][5][6]
Q2: I am having difficulty identifying specific drimane isomers in my mixture. What can I do?
A2: The structural similarity of drimane isomers presents a significant analytical challenge.[7] To improve identification, you can:
-
Compare with existing data: Utilize databases and literature reviews that compile 13C NMR spectral data of known drimane sesquiterpenes for comparison.[4][5]
-
Employ 2D NMR techniques: Techniques like COSY, HSQC, and HMBC can help in elucidating the complex structures.[6]
-
Use high-resolution mass spectrometry (HRMS): This can provide accurate mass measurements to help determine elemental compositions.[3]
-
Consider derivatization: Chemical derivatization can alter the chromatographic behavior and mass spectral fragmentation of isomers, aiding in their differentiation.
Q3: What are matrix effects in LC-MS analysis of drimane extracts, and how can I mitigate them?
A3: Matrix effects are the alteration of ionization efficiency for target analytes due to co-eluting compounds from the sample matrix.[8][9] This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of quantitative analysis.[8][10] To mitigate matrix effects:
-
Optimize sample preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[11][3]
-
Improve chromatographic separation: Enhance the separation of analytes from matrix components by optimizing the HPLC method (e.g., gradient elution, column chemistry).[2]
-
Use a different ionization source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
-
Employ stable isotope-labeled internal standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Resolution / Co-elution of Isomers | Inadequate separation efficiency of the HPLC column. | - Optimize the mobile phase: Adjust the solvent ratio, change the organic modifier (e.g., acetonitrile (B52724) vs. methanol), or alter the pH.[2][12] - Change the stationary phase: Try a column with a different chemistry (e.g., C18, phenyl, cyano) to exploit different separation mechanisms.[12] - Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.[13] - Modify the column temperature: Changing the temperature can affect selectivity and efficiency.[13] |
| Broad Peaks | - Mobile phase composition has changed. - Low mobile phase flow rate. - Leak in the system, particularly between the column and detector. | - Prepare a fresh mobile phase.[14] - Adjust the flow rate to the optimal level for your column.[14] - Check all fittings for leaks.[14] |
| Baseline Drift or Noise | - Contaminated or non-homogeneous mobile phase. - Air bubbles in the detector cell. - Fluctuations in column temperature. | - Degas the mobile phase and use high-purity solvents.[15] - Purge the detector to remove air bubbles.[16] - Use a column oven to maintain a constant temperature.[14] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in pump pressure or flow rate. - Changes in column temperature. | - Ensure proper mixing and degassing of the mobile phase.[15] - Check the pump for leaks or worn seals.[17] - Use a reliable column oven.[17] |
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Inaccurate Isomer Ratios (suspected thermal rearrangement) | Thermally labile drimane isomers rearranging at high temperatures in the injector or column. | - Lower the inlet temperature: Use the lowest temperature that allows for efficient volatilization.[18] - Optimize the oven temperature program: Start at a lower initial temperature and use a faster ramp rate.[18] - Select an appropriate GC column: A shorter column can reduce the analysis time and minimize on-column rearrangement.[18] |
| Poor Peak Shape (Tailing) | Active sites in the liner or on the column. | - Use a deactivated glass liner.[18] - Clip a small portion from the front of the column.[19] |
| Ghost Peaks / Carryover | Contamination from previous injections. | - Bake out the column at a high temperature. - Clean the injector port and replace the liner and septum.[19] |
| Low Sensitivity | - Leak in the MS system. - Contaminated ion source. - Incorrect column installation into the MS. | - Perform a leak check of the MS system.[20] - Clean the ion source.[20] - Ensure the column is installed at the correct depth in the transfer line.[20] |
Quantitative Data Summary
The following tables summarize quantitative data for various drimane sesquiterpenoids from published literature.
Table 1: Antifungal Activity of Drimane Sesquiterpenoids
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 | [21] |
| (-)-Drimenol | Aspergillus fumigatus | 4 - 64 | [21] |
| (-)-Drimenol | Cryptococcus neoformans | 4 - 64 | [21] |
| Polygodial | Epidermophyton floccosum | 25 | [22] |
| 1-beta-(p-cumaroyloxy)-polygodial | Epidermophyton floccosum | 25 | [22] |
| Isodrimenol | Gaeumannomyces graminis var. tritici | ~9.5 (LC50) | [23] |
| Polygodial | Gaeumannomyces graminis var. tritici | 7 (LC50) | [23] |
MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration, 50%
Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Drimanenoid D | K562 (human myelogenous leukemia) | 12.88 ± 0.11 | [24] |
| Berkedrimane A | Caspase-3 (enzyme) | Moderate Inhibition | [25] |
| Berkedrimane B | Caspase-1 (enzyme) | Moderate Inhibition | [25] |
IC50: Half maximal Inhibitory Concentration
Experimental Protocols
Protocol 1: General Procedure for Extraction and Isolation of Drimanes from Fungal Cultures
This protocol is a general guideline and may require optimization for specific fungal strains and target compounds.
-
Cultivation: Grow the fungal strain in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction:
-
For liquid cultures, partition the culture broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times.
-
For solid cultures, macerate the mycelium and agar (B569324) and extract with a suitable organic solvent.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation (Optional): To reduce the complexity of the extract, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), dichloromethane, methanol).[3]
-
Column Chromatography:
-
Subject the crude extract or active fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.[22]
-
-
Purification (HPLC):
-
Further purify the fractions containing the target drimanes using semi-preparative or preparative HPLC.
-
Use a suitable column (e.g., C18) and an optimized mobile phase.[3]
-
-
Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as NMR (1H, 13C, COSY, HSQC, HMBC) and HRMS.
Protocol 2: HPLC-UV Analysis of Drimane Mixtures
This protocol provides a starting point for the analytical separation of drimanes.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a lower percentage of B, and linearly increase to a high percentage of B over 30-40 minutes. The exact gradient will need to be optimized based on the complexity of the mixture.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or another appropriate wavelength based on the chromophores of the target drimanes.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for the isolation and analysis of drimanes.
Caption: Simplified fungal biosynthesis pathway of drimane sesquiterpenoids.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of 13C NMR spectra of drimane sesquiterpenes [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 22. researchgate.net [researchgate.net]
- 23. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cjnmcpu.com [cjnmcpu.com]
- 25. cjnmcpu.com [cjnmcpu.com]
Validation & Comparative
Comparative Analysis of Drim-7-ene-11,12-diol and its Acetonide Derivative: A Review of Available Biological Data
A comprehensive review of the scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of Drim-7-ene-11,12-diol and its corresponding acetonide, Drim-7-ene-11,12-diol acetonide. While both drimane (B1240787) sesquiterpenoids are recognized as natural products, detailed experimental data quantifying and comparing their specific biological effects are currently unavailable.
Drimane sesquiterpenoids as a class are known to possess a wide range of biological activities, including cytotoxic, antifungal, and insecticidal properties. However, specific data for Drim-7-ene-11,12-diol and its acetonide derivative are sparse, preventing a direct, evidence-based comparison of their potency and mechanisms of action.
Data Presentation
Due to the absence of quantitative experimental data in the public domain, a comparative table of biological activities for Drim-7-ene-11,12-diol and this compound cannot be constructed at this time.
Experimental Protocols
Detailed experimental methodologies for biological assays specifically investigating Drim-7-ene-11,12-diol and its acetonide are not available in the current body of scientific literature. General protocols for assessing activities such as cytotoxicity (e.g., MTT assay) and antimicrobial effects (e.g., broth microdilution) are standard in the field, but their specific application to these compounds has not been reported.
Signaling Pathways and Experimental Workflows
Information regarding the signaling pathways modulated by either Drim-7-ene-11,12-diol or its acetonide is not documented. Consequently, diagrams of signaling pathways or detailed experimental workflows for their investigation cannot be generated.
To illustrate a general workflow for such a comparative study, the following logical diagram is provided.
Caption: Proposed workflow for comparing the biological activities of Drim-7-ene-11,12-diol and its acetonide.
Future Research Directions
The lack of available data highlights a clear need for further research in this area. A direct, head-to-head comparison of Drim-7-ene-11,12-diol and its acetonide across a panel of biological assays would be invaluable to the drug discovery and natural products community. Such studies would not only elucidate the specific activities of these compounds but also provide insights into the structure-activity relationships of the drimane sesquiterpenoid scaffold, particularly the influence of the acetonide functional group on biological efficacy.
Researchers are encouraged to undertake studies involving the isolation or synthesis of these compounds, followed by systematic biological evaluation. The publication of such data would significantly contribute to the understanding of this class of natural products and their potential as therapeutic agents.
Validating the In Vitro Bioactivity of Drim-7-ene-11,12-diol Acetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro bioactivity of Drim-7-ene-11,12-diol acetonide, a drimane (B1240787) sesquiterpenoid isolated from Polygonum hydropiper. Due to the limited publicly available data on this specific compound, this guide evaluates its potential efficacy by comparing the reported bioactivities of structurally similar drimane sesquiterpenoids, namely polygodial and isodrimeninol, against established alternative compounds in relevant in vitro assays.
Executive Summary
Drimane sesquiterpenoids are a class of natural products known for a variety of biological activities, including cytotoxic and anti-inflammatory effects. This guide focuses on two key in vitro bioactivities: cytotoxicity against cancer cell lines and anti-inflammatory effects in macrophages. By examining the performance of related drimane sesquiterpenoids against the standard chemotherapeutic agent doxorubicin (B1662922) and the anti-inflammatory drug dexamethasone, we can infer the potential therapeutic value of this compound and identify key experimental protocols for its future validation.
Comparison of Cytotoxic Activity
The cytotoxic potential of drimane sesquiterpenoids is evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value indicates higher potency.
| Compound | Cell Line | IC50 (µM) | Alternative Compound | Cell Line | IC50 (µM) |
| Polygodial | HeLa | ~20 µM (estimated) | Doxorubicin | HeLa | 0.2 - 2.9 µM[1][2] |
| A549 | >50 µM | A549 | >20 µM | ||
| MCF-7 | Not Available | MCF-7 | 2.5 µM | ||
| Isodrimeninol | MCF-7 | Not Available | Doxorubicin | MCF-7 | 2.5 µM |
| This compound | Not Tested | - |
Comparison of Anti-inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.
| Compound | Cell Line | IC50 (µM) | Alternative Compound | Cell Line | IC50 (µM) |
| Polygodial | RAW 264.7 | Not Available | Dexamethasone | RAW 264.7 | ~0.034 µM (34.6 µg/mL converted)[3] |
| This compound | Not Tested | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation of this compound.
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound (this compound) and control (Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin). Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide Production
This protocol measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
96-well plates
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Test compound (this compound) and control (Dexamethasone)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound or Dexamethasone for 2 hours.[6]
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 18-24 hours.[6]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway relevant to the anti-inflammatory activity of drimane sesquiterpenoids.
Caption: General experimental workflows for cytotoxicity and anti-inflammatory assays.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by drimane sesquiterpenoids.
References
A Comparative Guide to the Structure-Activity Relationship of Drim-7-ene-11,12-diol Acetonide Analogs
For Researchers, Scientists, and Drug Development Professionals
The drimane (B1240787) sesquiterpenoids, a class of natural products characterized by a bicyclic drimane skeleton, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Among these, analogs of Drim-7-ene-11,12-diol, and specifically their acetonide derivatives, represent a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, drawing on available experimental data for drimane sesquiterpenoids to infer the potential contributions of the Drim-7-ene-11,12-diol acetonide moiety to biological activity. While comprehensive SAR studies on a series of this compound analogs are not extensively available in the public domain, this guide synthesizes existing knowledge on related drimane structures to provide insights for future research and drug development endeavors.
Comparative Biological Activity of Drimane Sesquiterpenoids
The biological activity of drimane sesquiterpenoids is significantly influenced by the nature and stereochemistry of substituents on the drimane core. Key structural features that have been correlated with cytotoxic and antifungal activities include the presence of α,β-unsaturated carbonyls, hydroxyl groups, and the Δ7,8-double bond.[1] The following tables summarize the cytotoxic and antifungal activities of several drimane sesquiterpenoids, providing a baseline for understanding the potential of this compound analogs.
Table 1: Cytotoxicity of Selected Drimane Sesquiterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Polygodial | DU145 (Prostate) | 71.4 ± 8.5 | [2] |
| PC-3 (Prostate) | 89.2 ± 6.8 | [2] | |
| MCF-7 (Breast) | 93.7 ± 9.1 | [2] | |
| Isodrimenin | DU145 (Prostate) | 90.5 ± 8.2 | [2] |
| PC-3 (Prostate) | 87.6 ± 9.2 | [2] | |
| Asperflavinoid C | MCF-7 (Breast) | 10 | [3] |
| Ustusolate E | MCF-7 (Breast) | 10 | [3] |
Table 2: Antifungal Activity of Selected Drimane Sesquiterpenoids
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Drimenol (B159378) | Candida albicans | 4 - >64 | [4] |
| Cryptococcus neoformans | 16 | [4] | |
| Dermatophytes | 15 | [4] | |
| Polygodial | Epidermophyton floccosum | - | [5] |
| Trichophyton rubrum | - | [5] |
Structure-Activity Relationship Insights
Analysis of the broader drimane sesquiterpenoid class suggests several key SAR trends that are likely relevant to this compound analogs:
-
The Δ7,8-Double Bond: The presence of the double bond at the C-7 and C-8 positions has been identified as a crucial feature for antifungal activity.[1] This suggests that the Drim-7-ene scaffold is a key contributor to the biological profile.
-
Oxygenated Functions at C-11 and C-12: The diol functionality at C-11 and C-12 in the parent compound, Drim-7-ene-11,12-diol, provides sites for modification. The conversion of this diol to an acetonide introduces a bulky, lipophilic group. This modification can be expected to alter the compound's solubility, membrane permeability, and interaction with biological targets.
-
The Acetonide Group: The acetonide moiety, by protecting the 1,2-diol, may serve to increase the compound's stability and bioavailability. Its lipophilicity could enhance cell membrane penetration, potentially leading to increased intracellular concentrations and greater efficacy. Furthermore, the stereochemistry of the acetonide can influence the overall shape of the molecule and its binding to target proteins.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of drimane sesquiterpenoids.
Synthesis of Drim-7-ene-11,12-diol from Drimenol
The parent diol can be synthesized from drimenol through oxidation with selenium dioxide.[6]
Materials:
-
Drimenol
-
Selenium dioxide (SeO2)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve drimenol in ethanol.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., hexane-ethyl acetate (B1210297) gradient) to yield Drim-7-ene-11,12-diol.
Acetonide Formation
The acetonide derivative can be prepared from the diol using standard procedures.
Materials:
-
Drim-7-ene-11,12-diol
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve Drim-7-ene-11,12-diol in the anhydrous solvent.
-
Add 2,2-dimethoxypropane or acetone and the acid catalyst.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography if necessary.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 to 72 hours.
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Serial Dilution: Perform a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing Synthesis and Potential Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general synthetic workflow and a potential signaling pathway for apoptosis induction by drimane sesquiterpenoids.
Caption: Synthetic workflow for this compound analogs.
Caption: A potential intrinsic apoptosis pathway induced by drimane analogs.
References
- 1. Structural requirements for the antifungal activities of natural drimane sesquiterpenes and analogues, supported by conformational and electronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 5. Antifungal activity of drimane sesquiterpenes from Drimys brasiliensis using bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of Drim-7-ene-11,12-diol acetonide: A Comparative Analysis Against Commercial Standards - A Data Deficit
Despite a comprehensive review of available scientific literature and databases, no public data on the biological efficacy, mechanism of action, or specific experimental protocols for Drim-7-ene-11,12-diol acetonide could be identified. As a result, a direct comparison with commercial standards, including quantitative data tables and detailed experimental methodologies, cannot be provided at this time.
This compound is a sesquiterpenoid of natural origin, having been isolated from the plant Polygonum hydropiper. While this compound is available as a research chemical, its biological activities and potential therapeutic applications remain uncharacterized in publicly accessible research.
The broader class of chemical compounds to which this compound belongs, the drimane (B1240787) sesquiterpenoids, has been the subject of some scientific investigation. Studies on other drimane derivatives have revealed a range of biological activities, including antimicrobial and antifungal properties. This suggests that this compound could potentially exhibit similar activities, representing a possible avenue for future research.
Potential Areas for Future Investigation
Given the known activities of related drimane sesquiterpenoids, future research into this compound could explore the following areas:
-
Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi would be a logical first step to determine its potential as an anti-infective agent.
-
Anti-inflammatory Activity: Many natural products exhibit anti-inflammatory properties. Investigating the effect of this compound on inflammatory pathways and models could reveal another potential application.
-
Cytotoxic Activity: Evaluation of its effect on various cancer cell lines could uncover any potential as an anticancer agent.
Hypothetical Experimental Workflow
Should researchers pursue the investigation of this compound, a general experimental workflow could be as follows:
Caption: A generalized workflow for the investigation of a novel natural product's biological activity.
Without initial efficacy data, it is premature to identify a relevant commercial standard for comparison. Once a specific biological activity for this compound is determined, a meaningful comparative analysis against established drugs or research compounds in that therapeutic area can be conducted.
We encourage researchers with access to this compound to investigate its biological properties to fill the current data gap in the scientific community.
In Vivo Validation of Drimane Sesquiterpenoids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo activity of drimane (B1240787) sesquiterpenoids, with a focus on antifungal and anti-inflammatory applications. Due to a lack of specific in vivo data for Drim-7-ene-11,12-diol acetonide, this document leverages experimental data from structurally related and well-studied drimane sesquiterpenoids, namely Drimenol and Polygodial, to provide a comparative context and potential avenues for future research.
Comparative In Vivo Performance of Drimane Sesquiterpenoids
The following tables summarize the key in vivo findings for Drimenol and Polygodial, which serve as benchmarks for evaluating the potential of other drimane sesquiterpenoids like this compound.
Table 1: In Vivo Antifungal Activity of Drimenol
| Compound | Model Organism | Infection Model | Route of Administration | Dosage | Key Findings | Reference |
| Drimenol | Caenorhabditis elegans | Candida albicans infection | Not specified | 8–64 µg/ml | Rescued worms from C. albicans-mediated death, indicating tolerability and bioactivity in a metazoan model.[1][2][3][4] | [1][2][3][4] |
Table 2: In Vivo Antischistosomal and Anti-inflammatory Activity of Polygodial
| Compound | Model Organism | Activity Assessed | Route of Administration | Dosage | Key Findings | Reference |
| Polygodial | Mouse | Antischistosomal (against Schistosoma mansoni) | Oral | 400 mg/kg (single dose) | 44.09% reduction in worm burden; ~70% reduction in egg production.[5] | [5] |
| Polygodial | Mouse | Anti-inflammatory (paw edema induced by various agents) | Intraperitoneal | 12.8-128.1 µmol/kg | Significant inhibition of paw edema induced by prostaglandin (B15479496) E2, bradykinin, substance P, dextran, and carrageenan.[6] | [6] |
Detailed Experimental Protocols
To facilitate the design of future in vivo studies for this compound, detailed protocols for key experiments performed on comparator compounds are provided below.
In Vivo Antifungal Activity Assay using a C. elegans Model
This protocol is based on the methodology used to evaluate the in vivo efficacy of Drimenol against Candida albicans.[1][2][3][4]
Objective: To assess the ability of a test compound to protect C. elegans from fungal infection-mediated death.
Materials:
-
C. elegans (e.g., glp-4(bn2) temperature-sensitive sterile strain)
-
Candida albicans (e.g., SC5314)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 (nematode food source)
-
Test compound (Drimenol or this compound)
-
Control vehicle (e.g., DMSO)
-
M9 buffer
Procedure:
-
Nematode Synchronization: Synchronize C. elegans to obtain a population of L4 larvae.
-
Fungal Lawn Preparation: Prepare NGM plates with a lawn of C. albicans. Incubate at 37°C for 24 hours.
-
Infection: Transfer synchronized L4 nematodes to the C. albicans plates and incubate at 25°C for 4 hours to establish infection.
-
Compound Treatment: After the infection period, wash the nematodes with M9 buffer and transfer them to NGM plates containing a lawn of E. coli OP50 and the test compound at various concentrations. A vehicle control group should be included.
-
Survival Assay: Incubate the plates at 25°C and score the number of live and dead nematodes daily. Nematodes are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Data Analysis: Plot survival curves and analyze the data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
In Vivo Anti-inflammatory Activity Assay using a Mouse Paw Edema Model
This protocol is adapted from studies evaluating the anti-inflammatory effects of Polygodial.[6]
Objective: To determine the ability of a test compound to reduce acute inflammation in a mouse model.
Materials:
-
Male Swiss mice (20-25 g)
-
Inflammatory agent (e.g., Carrageenan, Prostaglandin E2, Bradykinin)
-
Test compound (Polygodial or this compound)
-
Control vehicle (e.g., saline, DMSO)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before inducing inflammation (e.g., 30 minutes).
-
Induction of Edema: Inject the inflammatory agent (e.g., 0.1 ml of 1% carrageenan in saline) into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the injection of the inflammatory agent (baseline) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Analyze the data using statistical tests such as ANOVA followed by a post-hoc test.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Based on the literature for related drimane sesquiterpenoids, a potential mechanism of anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.[7][8]
Conclusion
While direct in vivo evidence for the activity of this compound is currently unavailable, the data from related drimane sesquiterpenoids such as Drimenol and Polygodial provide a strong rationale for its investigation. The established in vivo models for antifungal and anti-inflammatory activities, along with insights into the potential modulation of the NF-κB signaling pathway, offer a solid foundation for designing and conducting preclinical validation studies. Future research should focus on evaluating this compound in these and other relevant in vivo models to determine its therapeutic potential.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory spiroaxane and drimane sesquiterpenoids from Talaromyces minioluteus (Penicillium minioluteum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Drim-7-ene-11,12-diol Acetonide's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drim-7-ene-11,12-diol acetonide is a drimane-type sesquiterpenoid isolated from Polygonum hydropiper.[1] Drimane (B1240787) sesquiterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides a comparative assessment of the potential biological selectivity of this compound. Due to the limited publicly available data on this specific compound, this analysis leverages experimental data from structurally related drimane sesquiterpenoids to infer its potential selectivity profile. This guide is intended to inform further research and drug development efforts.
Comparative Analysis of Cytotoxic Selectivity
Table 1: Comparative Cytotoxicity of Drimane Sesquiterpenoids Against Cancerous and Non-Tumoral Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Non-Tumoral Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Polygodial | HT-29 (Colon) | >200 | CoN (Colon Epithelial) | >200 | - | [4] |
| MDA-MB-231 (Breast) | >200 | CoN (Colon Epithelial) | >200 | - | [4] | |
| DU-145 (Prostate) | 71.4 ± 8.5 | CoN (Colon Epithelial) | >200 | >2.8 | [4] | |
| PC-3 (Prostate) | 89.2 ± 6.8 | CoN (Colon Epithelial) | >200 | >2.2 | [4] | |
| MCF-7 (Breast) | 93.7 ± 9.1 | CoN (Colon Epithelial) | >200 | >2.1 | [4] | |
| Isodrimenin | DU-145 (Prostate) | 90.5 ± 8.2 | CoN (Colon Epithelial) | >200 | >2.2 | [4] |
| PC-3 (Prostate) | 87.6 ± 9.2 | CoN (Colon Epithelial) | >200 | >2.3 | [4] | |
| Drimenol Derivative (6a) | PC-3 (Prostate) | 15.2 ± 1.1 | MCF-10A (Breast Epithelial) | >100 | >6.6 | [5][6] |
| HT-29 (Colon) | 25.8 ± 2.3 | MCF-10A (Breast Epithelial) | >100 | >3.9 | [5][6] | |
| MCF-7 (Breast) | 12.5 ± 0.9 | MCF-10A (Breast Epithelial) | >100 | >8.0 | [5][6] |
Note: The data presented is for comparative purposes and is derived from studies on related drimane sesquiterpenoids. The cytotoxic profile of this compound may vary.
Comparative Analysis of Antimicrobial Activity
Drimane sesquiterpenoids have also demonstrated a broad spectrum of antimicrobial activities. The selectivity in this context refers to the compound's efficacy against pathogenic microbes versus its toxicity to host cells. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify antimicrobial potency.
Table 2: Antimicrobial Activity of a Drimane Sesquiterpenoid (Polygodial)
| Microbial Strain | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative bacteria | 32 - 64 | [7] |
| Klebsiella pneumoniae | Gram-negative bacteria | 32 | [7] |
| Salmonella typhi | Gram-negative bacteria | 16 | [7] |
| Enterococcus avium | Gram-positive bacteria | 16 | [7] |
| Filamentous Fungi | Fungi | 8 - 64 | [7] |
| Oomycetes | Fungi | 8 - 64 | [7] |
Note: This data for polygodial illustrates the potential antimicrobial spectrum of drimane sesquiterpenoids. The specific activity of this compound needs to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity and antimicrobial selectivity of natural products like this compound.
Cytotoxicity Assessment using MTT Assay
This assay determines the metabolic activity of cells as an indicator of cell viability.
a. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, PC-3, HT-29) and a non-tumoral human cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
b. Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 or 72 hours.
c. MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing using Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
a. Inoculum Preparation:
-
Grow microbial strains (bacteria and fungi) in their respective appropriate broth media overnight at their optimal growth temperatures.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
b. Microdilution Assay:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
c. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Forging Drimanes: A Comparative Guide to Classic and Contemporary Synthesis
A deep dive into the evolving landscape of drimane (B1240787) sesquiterpenoid synthesis, this guide benchmarks emerging chemoenzymatic and biocatalytic routes against established total synthesis methods. We provide a quantitative comparison of key synthetic metrics, detailed experimental protocols, and visual workflows to equip researchers in drug discovery and natural product synthesis with the data to inform their synthetic strategies.
Drimane sesquiterpenoids, a class of natural products characterized by their bicyclic drimane skeleton, have long captured the attention of the scientific community due to their diverse and potent biological activities. These compounds, including notable members like the antifungal agent polygodial and the versatile synthetic precursor (-)-drimenol, have shown promise in areas ranging from agriculture to medicine. The intricate architecture and valuable bioactivities of drimanes have made them compelling targets for chemical synthesis. Over the years, synthetic strategies have evolved from lengthy, multi-step total syntheses to more elegant and efficient chemoenzymatic and biocatalytic approaches. This guide provides a direct comparison of these methodologies, using the synthesis of the key drimane, (-)-drimenol, as a central case study.
Benchmarking Synthesis of (-)-Drimenol: A Quantitative Comparison
The efficiency of a synthetic route is a critical factor for researchers, particularly in the context of drug development where scalability and cost-effectiveness are paramount. Here, we compare an established total synthesis route to (-)-drimenol from (+)-sclareolide with a modern chemoenzymatic approach.
| Metric | Established Total Synthesis (from (+)-Sclareolide)[1] | Chemoenzymatic Synthesis (from (E,E)-Farnesol) |
| Starting Material | (+)-Sclareolide | (E,E)-Farnesol |
| Number of Steps | ~8 steps | 2 steps (One-pot reaction) |
| Overall Yield | ~32.5% | High (Specific yield for drimenol (B159378) not isolated) |
| Key Transformations | Ozonolysis, reduction, elimination | Enzymatic cyclization |
| Reagents & Conditions | OsO₄/NaIO₄, NaBH₄, heat | Squalene-hopene cyclase (SHC), buffer, room temp. |
| Environmental Impact | Use of stoichiometric heavy metal oxidants and hazardous reagents | Aqueous, enzymatic reaction at ambient temperature |
Experimental Protocols: A Closer Look at the Chemistry
To provide a practical understanding of these divergent approaches, we have detailed the experimental protocols for a key transformation in both an established and a novel drimane synthesis.
Established Method: Synthesis of (-)-Drimenol from Sclareolide Derivative
This multi-step synthesis relies on classic organic chemistry transformations to construct the drimane skeleton from the readily available labdane (B1241275) diterpenoid, sclareolide. A key step involves the reductive cleavage of an intermediate acetoxy aldehyde.
Protocol: Reduction of Acetoxy Aldehyde Intermediate
-
Preparation of the Reaction Mixture: To a solution of the acetoxy aldehyde (1 equivalent) in a suitable solvent such as ethanol, add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired drimanediol monoacetate.
New Method: Chemoenzymatic Synthesis of the Drimane Skeleton
This innovative approach leverages the power of biocatalysis to achieve a rapid and efficient synthesis of the drimane core. A key step is the enzymatic cyclization of a linear precursor.
Protocol: Enzymatic Cyclization of a Farnesol (B120207) Derivative
-
Preparation of the Reaction Mixture: In a phosphate (B84403) buffer solution (pH 7.0), dissolve the farnesol derivative substrate.
-
Enzymatic Reaction: To this solution, add the purified squalene-hopene cyclase (SHC) enzyme. Incubate the mixture at 30°C with gentle shaking for 24 hours.
-
Extraction and Analysis: After the incubation period, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of drimane sesquiterpenes can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the products, including drimenol.
Visualizing the Pathways: From Synthesis to Signaling
To further illuminate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized workflow for drimane synthesis and the signaling pathway through which polygodial exerts its anti-inflammatory effects.
Caption: A comparison of established multi-step total synthesis and modern chemoenzymatic routes to drimanes.
Caption: Polygodial inhibits the NF-κB signaling pathway by preventing IκB-α phosphorylation.
The Future of Drimane Synthesis
The shift from lengthy, reagent-intensive total syntheses to more sustainable and efficient chemoenzymatic and biocatalytic methods marks a significant advancement in the field of natural product synthesis. While established methods provide a robust foundation and access to a wide range of drimane analogs, the emerging biocatalytic routes offer the potential for more environmentally friendly and potentially scalable production of these valuable compounds. The development of novel enzymes and the engineering of microbial hosts will undoubtedly continue to push the boundaries of drimane synthesis, opening up new avenues for the discovery and development of drimane-based therapeutics. This guide serves as a snapshot of the current landscape, providing researchers with the necessary data to navigate the exciting and evolving field of drimane synthesis.
References
Safety Operating Guide
Prudent Disposal of Drim-7-ene-11,12-diol acetonide in a Research Environment
Disclaimer: No specific Safety Data Sheet (SDS) for Drim-7-ene-11,12-diol acetonide was located. The following disposal procedures are based on general best practices for the handling of novel research chemicals and related compounds. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and all local, regional, and national regulations. Treat this compound as potentially hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through your institution's hazardous waste program.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and gloves).
-
Solvent rinsate from cleaning contaminated glassware.
-
-
Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. The container must have a secure, tight-fitting lid.
-
For solid waste, such as contaminated gloves and pipette tips, a designated and clearly labeled solid waste container should be used.
-
For liquid waste, including solutions and rinsate, use a labeled liquid waste container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound Waste." Avoid using abbreviations or chemical formulas.
-
An indication of the major components and their approximate concentrations (e.g., "this compound in Ethanol, approx. 5%").
-
The accumulation start date (the date the first piece of waste was added to the container).
-
The name of the Principal Investigator and the laboratory location.
-
Any known hazard characteristics (e.g., "Caution: Hazards Not Fully Known").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste is stored away from incompatible chemicals.
-
Place the primary waste container within a secondary containment bin to mitigate potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information regarding the waste contents as per their procedures.
-
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using appropriate absorbent materials (e.g., spill pads or vermiculite).
-
Clean-Up:
-
For small spills of the solid, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it in the designated hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent and place it in the waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and the EHS department, following your institution's reporting procedures.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general characteristics relevant to its chemical class for disposal purposes.
| Property | Value/Information | Significance for Disposal |
| Chemical Class | Sesquiterpenoid | In the absence of specific data, disposal should follow protocols for general research chemicals and organic compounds. |
| Physical State | Likely a solid at room temperature. | Determines the appropriate handling and containment procedures (e.g., avoiding dust generation). |
| Solubility | Likely soluble in organic solvents. | Informs the choice of cleaning agents for decontamination and the potential for environmental spread if improperly disposed. |
| Stability | Stability under various conditions (heat, light, pH) is unknown. | Waste should be stored in a cool, dark place. Avoid mixing with strong acids, bases, or oxidizing agents. |
| Hazard Profile | Hazards are not fully characterized. Treat as harmful if swallowed or inhaled, and as a potential skin irritant. | Dictates the requirement for PPE and handling in a fume hood. All waste must be treated as hazardous. |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound in a laboratory setting.
Caption: Experimental workflow for this compound from handling to disposal.
Caption: Step-by-step spill response plan for this compound.
Personal protective equipment for handling Drim-7-ene-11,12-diol acetonide
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Drim-7-ene-11,12-diol acetonide, a sesquiterpenoid isolated from Polygonum hydropiper.[1] Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting, meeting EN 166 or ANSI Z.87.1 standards.[5][6] | Protects against splashes and airborne particles. A face shield is recommended when there is a significant splash risk.[6][7] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile or neoprene gloves.[6] Check manufacturer's chemical resistance guide. | Prevents skin contact. Gloves should be inspected before use and replaced regularly.[6] |
| Body Protection | Laboratory Coat or Coveralls | Long-sleeved, preferably made of a low-linting, chemical-resistant material like Nomex® or treated cotton.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | Work in a well-ventilated area, preferably a fume hood. If not feasible, a respirator (e.g., half mask with appropriate filters) may be required based on a risk assessment.[5][6][8] | Minimizes inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Substantial shoes that cover the entire foot.[6] | Protects against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to ensure safety and experimental integrity.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. caelo.de [caelo.de]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. bvl.bund.de [bvl.bund.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
